molecular formula C8H10BrNO3 B608826 Mal-PEG1-Bromide

Mal-PEG1-Bromide

Cat. No.: B608826
M. Wt: 248.07 g/mol
InChI Key: RMLXDIKYASQPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG1-Bromide is a specialized heterobifunctional crosslinker essential for bioconjugation in therapeutic and diagnostic development. Its core structure features a maleimide group on one end and a bromide group on the other, connected by a short, monodispersed polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups on biomolecules, such as cysteine residues in proteins or peptides, to form stable thioether bonds under physiological pH conditions (6.5-7.5) . This selective reactivity enables the stable, site-specific conjugation of payloads like fluorescent dyes or cytotoxins to thiol-containing targeting molecules. Simultaneously, the bromide (Br) terminus serves as a superior leaving group, making it highly reactive in nucleophilic substitution reactions . This functionality allows researchers to covalently attach the linker to other molecular scaffolds, nanoparticles, or surfaces. The integrated PEG1 chain, while short, can impart beneficial properties such as improved solubility and reduced steric hindrance, facilitating efficient conjugation. The linker is classified as non-cleavable, ensuring a permanent linkage between conjugated molecules in various biological environments . This makes this compound a valuable tool for creating stable antibody-drug conjugates (ADCs), protein-protein conjugates, and other sophisticated biomolecular constructs for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLXDIKYASQPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG1-Bromide: Structure, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic linkage of molecules is paramount to innovation. Mal-PEG1-Bromide is a heterobifunctional linker that offers a versatile tool for creating stable bioconjugates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application, and visualizations of its structure and reaction pathways.

Core Properties of this compound

This compound is a chemical compound featuring two key reactive groups: a maleimide (B117702) and a bromide. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable covalent thioether bond.[1][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling a second conjugation step.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers.[3]

PropertyValueSource
Chemical Formula C8H10BrNO3[1][2]
Molecular Weight ~248.1 g/mol [1]
CAS Number 1823885-81-9[2]
IUPAC Name 1-(2-(2-bromoethoxy)ethyl)-1H-pyrrole-2,5-dione[2]
Purity Typically >95-98%[1][2]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C for long-term storage[2]

Visualizing the Chemical Structure

The structure of this compound is fundamental to understanding its reactivity and function as a molecular linker.

Chemical structure of this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

Materials:

Procedure:

  • Synthesis of N-(2-(2-hydroxyethoxy)ethyl)maleamic acid: Dissolve 2-(2-Aminoethoxy)ethanol in a suitable solvent like dioxane. Add maleic anhydride and a catalytic amount of a non-nucleophilic base such as DMAP. Heat the reaction mixture to allow for the formation of the maleamic acid.[5]

  • Cyclization to N-(2-(2-hydroxyethoxy)ethyl)maleimide: To the crude maleamic acid, add acetic anhydride and sodium acetate. Heat the mixture to induce cyclization to the maleimide.[5] Purify the product by precipitation and recrystallization.

  • Bromination of the terminal alcohol: Dissolve the resulting N-(2-(2-hydroxyethoxy)ethyl)maleimide in a solvent like DCM. Add triphenylphosphine and carbon tetrabromide (Appel reaction) to convert the terminal hydroxyl group to a bromide.

  • Purification: Purify the final product, this compound, using column chromatography to remove triphenylphosphine oxide and any remaining starting materials.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Bioconjugation of a Thiol-Containing Protein

This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)[6]

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the cysteine residues are in the form of disulfide bonds, they may need to be reduced first by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[4][7] The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.[4][7]

  • Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.

  • Purification: Remove excess reagents and byproducts by purifying the protein conjugate using SEC or dialysis.[4][7]

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizing the Bioconjugation Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-10 mg/mL in thiol-free buffer) Reduction Optional: Disulfide Bond Reduction (with TCEP) Protein_Prep->Reduction If needed Conjugation Thiol-Maleimide Conjugation (10-20x molar excess of linker) Protein_Prep->Conjugation Reduction->Conjugation Reagent_Prep This compound Stock (in DMSO or DMF) Reagent_Prep->Conjugation Quenching Quench Excess Linker (with free thiol) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Workflow for protein bioconjugation.

Reaction Mechanism: Thiol-Maleimide Michael Addition

The core of the bioconjugation process is the Michael addition reaction between the thiol group of a cysteine residue and the maleimide group of this compound. This reaction is highly efficient and specific at physiological pH.[6]

Thiol_Maleimide_Reaction Protein_SH Protein-SH Arrow Michael Addition (pH 6.5-7.5) Mal_PEG1_Br This compound Plus + Conjugate Stable Thioether Bond (Protein-S-Mal-PEG1-Bromide) Arrow->Conjugate

Mechanism of thiol-maleimide conjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[6]

  • PROTACs: this compound can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[8]

  • Protein Labeling: It is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[6]

  • Surface Functionalization: The linker can be employed to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and biomaterials.[6]

References

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Mal-PEG1-Bromide, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document delves into the chemical reactivity of its constituent functional groups, outlines its applications, presents available quantitative data, and provides generalized experimental protocols.

Introduction to this compound

This compound is a chemical crosslinking agent that contains three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG1) spacer, and a bromide functional group. This unique combination of reactive moieties allows for the covalent linkage of biomolecules, a cornerstone of modern drug development, diagnostics, and proteomics research. The maleimide group is highly selective for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. The bromide, being an excellent leaving group, is susceptible to nucleophilic substitution. The hydrophilic PEG spacer enhances solubility in aqueous environments, mitigating aggregation of the conjugated biomolecules.[1][2]

Core Mechanism of Action

The mechanism of action of this compound is characterized by the distinct reactivity of its two functional ends: the maleimide and the bromide. This dual reactivity allows for a versatile approach to bioconjugation, including the potential for sequential and site-specific modifications.

The Thiol-Reactive Maleimide Group

The maleimide group is a well-established tool for bioconjugation due to its high reactivity and selectivity towards thiol groups under mild conditions.[3][4] The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond.[3][4]

Key characteristics of the maleimide-thiol reaction include:

  • High Selectivity: The reaction is highly specific for thiol groups at a pH range of 6.5 to 7.5.[5][6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6] Above pH 7.5, the reactivity with amines increases, and hydrolysis of the maleimide group can also occur.[5]

  • Efficiency: The reaction is rapid and proceeds with high yields, making it ideal for bioconjugation where preserving the function of the biomolecule is critical.[3]

  • Stability: The resulting thioether bond is generally stable. However, it's important to note that the thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload migration in applications like antibody-drug conjugates (ADCs).[6][7]

The Nucleophile-Reactive Bromide Group

The bromide atom in this compound serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[8] This functionality allows for reaction with various nucleophiles, most notably thiols.

Research on bromomaleimides reveals a mechanism that differs from the standard Michael addition of maleimides. In the case of a bromomaleimide, a thiol nucleophile will first attack the carbon atom bearing the bromine atom in a substitution reaction. This reaction preserves the double bond of the maleimide ring, which is then available for a subsequent Michael addition by a second thiol molecule.[9][10] This suggests a potential for sequential or dual functionalization at the maleimide core.

The reactivity of the bromide can be influenced by the reaction conditions, such as pH and the nature of the nucleophile. For instance, the reaction of bromoacetyl groups (another haloacetyl derivative) with thiols is favored at a higher pH (e.g., pH 9.0) compared to the maleimide-thiol reaction.[11][12]

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through its application in experimental workflows designed to create specific bioconjugates. The following diagrams illustrate the mechanism of action and a generalized experimental procedure.

Mechanism_of_Action cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Michael Addition MalPEGBr This compound Intermediate Thiol-Substituted Maleimide Intermediate MalPEGBr->Intermediate Thiol1 Biomolecule 1 (with Thiol) Thiol1->Intermediate Reaction with first thiol FinalConjugate Dual-Labeled Bioconjugate Intermediate->FinalConjugate Thiol2 Biomolecule 2 (with Thiol) Thiol2->FinalConjugate Reaction with second thiol

Sequential reaction mechanism of this compound.

The above diagram illustrates the potential for a sequential, two-step conjugation. Initially, a thiol-containing biomolecule can react with the bromide, leaving the maleimide double bond intact. Subsequently, a second thiol-containing molecule can undergo a Michael addition to the maleimide ring.

Experimental_Workflow start Start prep_biomolecule Prepare Biomolecule (e.g., reduce disulfides) start->prep_biomolecule prep_linker Prepare this compound Solution start->prep_linker conjugation Conjugation Reaction (Control pH and temperature) prep_biomolecule->conjugation prep_linker->conjugation quench Quench Reaction (e.g., add excess thiol) conjugation->quench purification Purification (e.g., SEC, Dialysis) quench->purification analysis Analysis (e.g., SDS-PAGE, MS) purification->analysis end End analysis->end Logical_Relationship MalPEGBr This compound ThiolReactive Thiol-Reactive (Maleimide) MalPEGBr->ThiolReactive NucleophileReactive Nucleophile-Reactive (Bromide) MalPEGBr->NucleophileReactive Bioconjugation Bioconjugation Applications ThiolReactive->Bioconjugation NucleophileReactive->Bioconjugation ADCs Antibody-Drug Conjugates Bioconjugation->ADCs ProteinLabeling Protein Labeling Bioconjugation->ProteinLabeling SurfaceMod Surface Modification Bioconjugation->SurfaceMod

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-Bromide is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a maleimide (B117702) group at one terminus and a bromide at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and chemoselective conjugation of two different molecular entities. This guide provides a comprehensive overview of the nucleophilic substitution reactions involving this compound, with a focus on its practical application in scientific research and drug development.

The maleimide group is a well-established reactive partner for thiols, commonly found in cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond, and is most efficient at a pH range of 6.5-7.5.[1] The bromide moiety serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of a wide range of nucleophiles, including amines, azides, and thiols.[2][3] The presence of the hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Chemical Name 1-(2-(2-bromoethoxy)ethyl)-1H-pyrrole-2,5-dione[5]
CAS Number 1823885-81-9[3]
Molecular Formula C8H10BrNO3[3]
Molecular Weight 248.1 g/mol [3]
Purity Typically >95%[1][3]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, Dichloromethane[3]
Storage Conditions -20°C for long-term storage[3]

Nucleophilic Substitution Reactions: A Dual-Mode Reactivity

The versatility of this compound lies in its two distinct reactive sites, which can be addressed in a controlled, sequential manner.

Thiol-Maleimide Michael Addition

The reaction of the maleimide group with a thiol-containing molecule is a cornerstone of bioconjugation. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic and the competing hydrolysis of the maleimide is minimized.[1]

Reaction Scheme:

G cluster_0 Thiol-Maleimide Michael Addition Molecule1 This compound Product Thioether Adduct Molecule1->Product pH 6.5-7.5 Molecule2 R-SH (e.g., Cysteine) Molecule2->Product

Caption: Reaction of this compound with a thiol.

Experimental Protocol: Conjugation of this compound to a Cysteine-Containing Peptide

  • Materials:

    • Cysteine-containing peptide

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.2

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Size-exclusion chromatography (SEC) column

  • Procedure: a. Dissolve the cysteine-containing peptide in PBS buffer to a final concentration of 1-5 mg/mL. b. Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM. c. Add a 10 to 20-fold molar excess of the this compound solution to the peptide solution with gentle vortexing. d. Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. e. Purify the resulting conjugate using an appropriate SEC column to remove excess, unreacted this compound and any small molecule byproducts. f. Characterize the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation.

Nucleophilic Substitution at the Bromide Terminus

The bromide atom on the PEG linker is an excellent leaving group, susceptible to attack by a variety of nucleophiles. This allows for the introduction of a second functionality after the initial thiol-maleimide conjugation. Common nucleophiles include primary amines, azides, and other thiols. These reactions typically proceed via an S_N2 mechanism.[6][7]

Reaction Scheme:

G cluster_1 Nucleophilic Substitution (SN2) Reactant Thioether-PEG1-Bromide Product Substituted Product Reactant->Product Solvent, Heat Nucleophile Nu: (e.g., R-NH2, N3-) Nucleophile->Product

Caption: General nucleophilic substitution on the bromide.

Quantitative Data on Nucleophilic Substitution

Precise kinetic data for the nucleophilic substitution on this compound is not extensively available in the public domain. However, the reactivity is expected to be comparable to other primary bromoalkanes. The following table provides illustrative reaction conditions and expected yields for common nucleophiles based on general principles and related literature.

NucleophileReagentSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Primary AmineR-NH2DMF or DMSO25 - 8012 - 2460 - 90
Azide (B81097)Sodium Azide (NaN3)DMF or DMSO25 - 604 - 12> 90
ThiolR-SHDMF, with base (e.g., Et3N)252 - 670 - 95

Experimental Protocol: Reaction of Thioether-PEG1-Bromide with a Primary Amine

  • Materials:

    • Purified Thioether-PEG1-Bromide conjugate

    • Primary amine (e.g., propargylamine)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (B128534) (Et3N)

    • Reverse-phase HPLC system

  • Procedure: a. Dissolve the purified thioether-PEG1-bromide conjugate in anhydrous DMF. b. Add a 10-50 fold molar excess of the primary amine to the solution. c. For amine salts, add 1.5 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine. d. Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction progress by LC-MS or TLC. f. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. g. Purify the final product by reverse-phase HPLC. h. Characterize the final conjugate by mass spectrometry and NMR to confirm the structure.

Experimental Protocol: Reaction of Thioether-PEG1-Bromide with Sodium Azide

  • Materials:

    • Purified Thioether-PEG1-Bromide conjugate

    • Sodium Azide (NaN3)

    • Anhydrous Dimethylformamide (DMF)

    • Reverse-phase HPLC system

  • Procedure: a. Dissolve the purified thioether-PEG1-bromide conjugate in anhydrous DMF. b. Add a 5-10 fold molar excess of sodium azide to the solution. c. Stir the reaction mixture at room temperature. d. Monitor the reaction progress by LC-MS or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹). e. Upon completion (typically 4-12 hours), dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the final product by reverse-phase HPLC. h. Characterize the final conjugate by mass spectrometry and NMR.

Logical Workflow for Dual Conjugation

The dual reactivity of this compound enables a logical and efficient workflow for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

G Start Start with Biomolecule 1 (e.g., Antibody with Cys) Step1 React with this compound (Thiol-Maleimide Reaction) Start->Step1 Intermediate Purified Intermediate Conjugate (Biomolecule 1-PEG1-Bromide) Step1->Intermediate Step2 React with Nucleophile-Molecule 2 (e.g., Drug-NH2) Intermediate->Step2 Final Final Purified Bioconjugate (Biomolecule 1-PEG1-Molecule 2) Step2->Final

Caption: Workflow for creating a bioconjugate.

Stability Considerations

The stability of the linkages formed is crucial for the in vivo efficacy and shelf-life of the final conjugate.

  • Thioether Bond: The thioether bond formed from the thiol-maleimide reaction is generally stable. However, it can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols.[8] Ring-opening hydrolysis of the succinimide (B58015) ring can occur under certain conditions, which can in some cases increase the stability of the linkage.

  • Bromo-PEG Linker: The C-Br bond is stable under typical storage conditions (-20°C, desiccated). However, the linker is sensitive to nucleophiles and should be handled in an environment free of reactive species until intended use. Aqueous stability is limited, and hydrolysis can occur over time, particularly at non-neutral pH.

  • Final Conjugate: The stability of the bond formed from the nucleophilic substitution will depend on the nature of the nucleophile. Amine and azide linkages are generally highly stable.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined and predictable reactivity allows for the controlled and sequential assembly of complex molecular architectures. By understanding the principles of its dual nucleophilic substitution reactions and following robust experimental protocols, scientists can effectively leverage this linker to advance their research in areas such as targeted drug delivery, diagnostics, and fundamental biological studies. Careful consideration of reaction conditions, purification methods, and the stability of the resulting conjugates is paramount to achieving successful and reproducible outcomes.

References

The Pivotal Role of the PEG Moiety in Mal-PEG1-Bromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast arsenal (B13267) of available linkers, Mal-PEG1-Bromide has emerged as a versatile and valuable tool. This technical guide provides an in-depth exploration of the role of the single polyethylene (B3416737) glycol (PEG) unit within this heterobifunctional linker, offering insights into its impact on physicochemical properties, bioconjugation strategies, and the overall efficacy of the resulting therapeutic constructs.

This compound is a chemical entity featuring a maleimide (B117702) group at one terminus, a bromide at the other, and a single ethylene (B1197577) glycol unit serving as a spacer. This seemingly simple structure belies a sophisticated design that addresses several key challenges in drug development. The maleimide allows for highly specific covalent attachment to thiol groups, commonly found in cysteine residues of proteins, while the bromide acts as a leaving group for nucleophilic substitution, enabling conjugation to a second molecule of interest. The intervening PEG1 unit, though short, plays a crucial role in modulating the properties of the final conjugate.

The Impact of the PEG1 Linker on Physicochemical Properties

The inclusion of even a single PEG unit can significantly influence the solubility, stability, and pharmacokinetic profile of a bioconjugate. While extensive data exists for longer PEG chains, the principles apply on a smaller scale to the PEG1 moiety, offering a subtle yet important tool for fine-tuning molecular properties.

Hydrophilic linkers, including those with PEG moieties, are known to enhance the water solubility of the resulting conjugates. This is particularly beneficial when working with hydrophobic cytotoxic payloads in ADCs, as it can mitigate the propensity for aggregation. While a single PEG unit offers a modest increase in hydrophilicity, it can be a critical factor in maintaining the solubility and stability of the final ADC, especially at higher drug-to-antibody ratios (DARs).

The length of the PEG linker is a key parameter in balancing pharmacokinetic properties and cytotoxic potency. Shorter PEG linkers, such as the PEG1 in this compound, are generally associated with greater stability of the ADC, as they can help to position the payload within the protective spatial shield of the antibody. Conversely, longer PEG chains can lead to a more pronounced "stealth" effect, prolonging circulation time but sometimes at the cost of reduced in vitro potency. The choice of a short PEG1 linker therefore represents a strategic decision to prioritize stability and potentially higher in vitro activity.

PropertyEffect of Short PEG Linker (e.g., PEG1)Effect of Long PEG Linker (e.g., PEG8, PEG24)Reference
Solubility Modest increase in hydrophilicity, helps mitigate aggregation of hydrophobic payloads.Significant increase in hydrophilicity, crucial for highly hydrophobic payloads and high DAR ADCs.[1]
Stability Generally enhances stability by positioning the payload within the antibody's spatial shield.May lead to decreased stability depending on the overall construct.[2]
Pharmacokinetics (PK) Less pronounced "stealth" effect, may lead to faster clearance compared to longer linkers.Prolonged plasma half-life and increased area under the curve (AUC).[2]
In Vitro Potency Often maintains or has a minimal impact on in vitro cytotoxicity.Can sometimes lead to a decrease in in vitro cytotoxicity.[2]
Tumor Penetration May be advantageous for better penetration into solid tumors due to a smaller hydrodynamic radius.The larger size may hinder penetration into dense tumor tissues.[3]

Experimental Protocols for Bioconjugation using this compound and its Derivatives

The heterobifunctional nature of this compound allows for a two-step conjugation strategy, enabling the precise assembly of complex biomolecules. Below are detailed protocols for the key reactions involving the maleimide and bromide functionalities.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing biomolecule, such as a protein with a cysteine residue.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Linker Preparation: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO and then dilute it in the conjugation buffer.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a 100-fold molar excess of L-cysteine or N-acetylcysteine. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Nucleophilic Substitution of the Bromide Group

This protocol describes the reaction of the bromide end of the PEG-linked molecule with a nucleophile, such as a primary amine on a cytotoxic payload or a targeting ligand. This reaction is often performed after the maleimide conjugation is complete and the intermediate has been purified.

Materials:

  • Purified Maleimide-PEG1-Bromide conjugate

  • Amine-containing molecule (e.g., cytotoxic drug, targeting ligand)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Purification system: High-performance liquid chromatography (HPLC)

Procedure:

  • Reactant Preparation: Dissolve the purified Maleimide-PEG1-Bromide conjugate and the amine-containing molecule in the anhydrous solvent.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an appropriate organic solvent and washed with aqueous solutions to remove the base and other water-soluble impurities. The crude product is then purified by HPLC to isolate the final bioconjugate.

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Visualization of Key Processes and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by PROTACs constructed with such linkers, as well as the experimental workflow for ADC synthesis.

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Analysis A Monoclonal Antibody (with interchain disulfides) B Antibody Reduction (TCEP) A->B C Reduced Antibody (with free thiols) B->C E Maleimide-Thiol Conjugation C->E D Mal-PEG1-Payload D->E F Crude ADC E->F G Purification (Size-Exclusion Chromatography) F->G H Purified ADC G->H I Characterization (Mass Spectrometry, SDS-PAGE) H->I

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

protac_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_protac PROTAC Intervention (Hypoxia) HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Ub Ubiquitin VHL->Ub Ubiquitination Proteasome_normoxia Proteasome Ub->Proteasome_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1b HIF-1β HIF1a_hypoxia->HIF1b Dimerization HRE Hypoxia Response Element (DNA) HIF1b->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Transcription PROTAC HIF-1α PROTAC (with Mal-PEG linker) HIF1a_protac HIF-1α PROTAC->HIF1a_protac VHL_protac VHL E3 Ligase PROTAC->VHL_protac Ternary_Complex Ternary Complex (HIF-1α-PROTAC-VHL) HIF1a_protac->Ternary_Complex VHL_protac->Ternary_Complex Ub_protac Ubiquitin Ternary_Complex->Ub_protac Ubiquitination Proteasome_protac Proteasome Ub_protac->Proteasome_protac Degradation

Caption: PROTAC-mediated degradation of HIF-1α in the hypoxia signaling pathway.

References

An In-depth Technical Guide to Protein Modification with Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated bioconjugates with enhanced therapeutic properties, novel functionalities for research applications, and improved diagnostic capabilities. Among the various chemical tools available for protein modification, maleimide-based reagents have gained prominence due to their high selectivity for cysteine residues. This guide provides a comprehensive technical overview of Mal-PEG1-Bromide, a heterobifunctional linker designed for the precise and stable modification of proteins.

This compound is a non-cleavable linker featuring two key functional groups: a maleimide (B117702) and a bromide. The maleimide group allows for the specific and efficient covalent attachment to sulfhydryl (thiol) groups of cysteine residues within a protein. The bromide atom serves as a good leaving group for subsequent nucleophilic substitution reactions, enabling the attachment of a second molecule of interest. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate. This dual functionality makes this compound a versatile tool in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Principles: The Chemistry of this compound

The utility of this compound in protein modification is rooted in the well-established reactivity of its constituent functional groups.

Thiol-Maleimide Michael Addition

The primary reaction for protein conjugation with this compound is the Michael addition of a thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring. This reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines, particularly within a pH range of 6.5 to 7.5. At this pH, a sufficient concentration of the more nucleophilic thiolate anion (S⁻) is present to initiate the reaction, while the majority of amine groups remain protonated and less reactive. The reaction proceeds rapidly under mild, physiological conditions, forming a stable covalent thioether bond.

Bromide as a Leaving Group

The bromide atom on the other end of the PEG linker is an excellent leaving group in nucleophilic substitution reactions. This allows for the subsequent attachment of a second molecule containing a nucleophilic group, such as an amine, thiol, or hydroxyl group. This two-step conjugation strategy provides precise control over the assembly of the final bioconjugate.

Quantitative Data on Maleimide-Thiol Conjugation

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
Maleimide derivative with Cysteine~10² - 10³Neutral pH

Table 2: Stability of Thioether Bond from Maleimide-Thiol Conjugation

ConjugateConditionHalf-life (t₁/₂)Reference(s)
Maleimide-PEG conjugateIn presence of competing thiol (1 mM GSH)Can show significant deconjugation over days
Hydrolyzed Maleimide-PEG conjugatePhysiological conditionsSignificantly increased stability

Note: The stability of the thioether bond can be compromised by a retro-Michael reaction, especially in the presence of other thiols. Hydrolysis of the succinimide (B58015) ring in the maleimide adduct can significantly increase the stability of the conjugate.

Table 3: Typical Conjugation Efficiency for Maleimide Reactions

ReactionMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation YieldReference(s)
Maleimide-nanoparticle with cRGDfK peptide2:130 min84 ± 4%
Maleimide-nanoparticle with 11A4 nanobody5:12 h58 ± 12%
Brush polymer with BSA (1 EG linker)--10%
Brush polymer with BSA (3 EG linker)--24%

Note: Conjugation yield is highly dependent on the specific protein, the accessibility of the cysteine residue, the linker length, and the reaction conditions.

Experimental Protocols

The following protocols are generalized for the use of maleimide-PEG linkers in protein modification and should be optimized for the specific protein and application.

Protocol for Protein Modification with this compound

This protocol describes the first step of conjugating this compound to a cysteine-containing protein.

Materials:

  • Protein with at least one accessible cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF for dissolving this compound

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a thiol group and does not need to be removed before the conjugation step.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and the quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

Protocol for Subsequent Conjugation via the Bromide Group

This protocol outlines the second step, where a nucleophilic molecule is attached to the bromide end of the protein-PEG-bromide conjugate.

Materials:

  • Purified protein-PEG-bromide conjugate

  • Nucleophilic molecule (e.g., a small molecule drug with an amine group)

  • Reaction Buffer: A suitable buffer that is compatible with both the conjugate and the nucleophilic molecule (e.g., PBS or a buffer with a slightly basic pH to deprotonate an amine nucleophile).

  • Organic co-solvent (if necessary)

  • Purification system (SEC, HPLC, etc.)

Procedure:

  • Reaction Setup:

    • Dissolve the purified protein-PEG-bromide conjugate in the reaction buffer.

    • Dissolve the nucleophilic molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a molar excess of the nucleophilic molecule to the protein-PEG-bromide conjugate solution. The optimal ratio and reaction conditions (temperature, time) will depend on the reactivity of the nucleophile and must be determined empirically.

    • Incubate the reaction mixture with gentle agitation.

  • Purification of the Final Bioconjugate:

    • Purify the final bioconjugate to remove unreacted nucleophilic molecules and any byproducts using an appropriate chromatography method such as SEC or reverse-phase HPLC.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.

An In-depth Technical Guide to Cysteine-Specific Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cysteine-Specific Crosslinkers: A Core Technical Guide

Cysteine, with its unique sulfhydryl (-SH) group, presents a prime target for specific covalent modification in proteins. This low natural abundance and high nucleophilicity make it an ideal anchor point for a variety of applications, from elucidating protein-protein interactions to the construction of highly specific antibody-drug conjugates (ADCs). Cysteine-specific crosslinkers are bifunctional reagents that covalently link the sulfhydryl groups of cysteine residues, providing spatial constraints that are invaluable for structural and functional studies. This guide provides a comprehensive overview of the major classes of cysteine-specific crosslinkers, their mechanisms of action, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways.

Core Concepts in Cysteine-Specific Crosslinking

The reactivity of the cysteine thiol is highly dependent on its protonation state, with the deprotonated thiolate anion (RS⁻) being the more potent nucleophile. The pKa of the cysteine sulfhydryl group is approximately 8.5, meaning that at physiological pH (around 7.4), a significant portion exists in the reactive thiolate form. This inherent reactivity allows for highly specific targeting under mild reaction conditions, minimizing off-target modifications of other amino acid residues.

Cysteine-specific crosslinkers are broadly categorized based on their reactive moieties. The most common classes are:

  • Maleimides: These are highly popular due to their rapid and specific reaction with thiols.

  • Haloacetyls (Iodoacetyls and Bromoacetyls): These reagents react with sulfhydryl groups via nucleophilic substitution.

  • Pyridyl Disulfides: These form cleavable disulfide bonds with cysteine residues.

The choice of crosslinker depends on several factors, including the desired stability of the linkage (permanent or cleavable), the required distance between the linked residues (spacer arm length), and the specific application.

Types of Cysteine-Specific Crosslinkers and Their Mechanisms of Action

Maleimide-Based Crosslinkers

Maleimides are α,β-unsaturated carbonyl compounds that react with thiols via a Michael addition reaction. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. The resulting thioether bond is highly stable under physiological conditions.

Mechanism of Action: The reaction proceeds through the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring, leading to the formation of a stable succinimidyl thioether linkage.

Haloacetyl-Based Crosslinkers

Haloacetyls, most commonly iodoacetyl and bromoacetyl derivatives, react with sulfhydryl groups through a nucleophilic substitution (S_N2) reaction. This reaction results in the formation of a stable thioether bond and the displacement of the halide ion. To ensure specificity for sulfhydryl groups, it is recommended to use a slight excess of the haloacetyl reagent over the number of available thiols at a pH of around 8.3.

Mechanism of Action: The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the halogen, which is a good leaving group. This leads to the formation of a stable thioether linkage.

Pyridyl Disulfide-Based Crosslinkers

Pyridyl disulfide reagents react with free sulfhydryl groups via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond between the target molecule and the crosslinker, and releases pyridine-2-thione. A key advantage of this chemistry is that the resulting disulfide linkage is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reaction can be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm.

Mechanism of Action: The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide group, leading to the formation of a new disulfide bond and the release of the stable pyridine-2-thione leaving group.

Quantitative Data for Cysteine-Specific Crosslinkers

The selection of an appropriate crosslinker is critical for successful experimental outcomes. The following tables summarize key quantitative data for a range of commercially available homobifunctional and heterobifunctional cysteine-specific crosslinkers to facilitate comparison.

Table 1: Homobifunctional Cysteine-Specific Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?
Bismaleimidoethane (BMOE)Maleimide8.0No
Bismaleimidohexane (BMH)Maleimide16.1No
1,4-Bismaleimidobutane (BMB)Maleimide10.9No
1,8-Bismaleimido-(triethylene glycol) (BM(PEG)3)Maleimide17.6No
Dithiobis(maleimidoethane) (DTME)Maleimide13.2Yes (Disulfide)
Dibromoacetamide sulfoxide (B87167) (DBrASO)Bromoacetamide16.4Yes (MS-cleavable)
Bismaleimide sulfoxide (BMSO)Maleimide24.2Yes (MS-cleavable)

Table 2: Heterobifunctional Cysteine-Specific Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Cleavable?
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS EsterMaleimide8.3No
Sulfo-SMCCSulfo-NHS EsterMaleimide8.3No
SMPB (Succinimidyl 4-(p-maleimidophenyl)butyrate)NHS EsterMaleimide11.6No
LC-SPDP (Succinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate)NHS EsterPyridyl Disulfide15.7Yes (Disulfide)
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS EsterPyridyl Disulfide6.8Yes (Disulfide)
EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester)NHS EsterMaleimide9.4No
Sulfo-EMCSSulfo-NHS EsterMaleimide9.4No
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS EsterMaleimide10.2No

Table 3: Reaction Kinetics of Cysteine-Specific Chemistries

Reactive GroupSecond-Order Rate Constant (M⁻¹s⁻¹)Optimal pH Range
Maleimide~10006.5 - 7.5
Iodoacetamide~0.67.2 - 9.0
Pyridyl DisulfideVaries with substrate and pH7.0 - 8.0

Experimental Protocols

Detailed

An In-Depth Technical Guide to Mal-PEG1-Bromide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG1-Bromide as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). It details the linker's core functionalities, experimental protocols for its use, quantitative data regarding its performance, and visual representations of key biological and experimental processes.

Introduction to Mal-PEG1-Bromide in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.

This compound is a non-cleavable linker that provides a stable connection between the antibody and the payload. It features two key reactive groups:

  • A Maleimide (B117702) Group: This group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, to form a stable thioether bond. This reaction is highly efficient under physiological pH conditions (6.5-7.5).

  • A Bromide Group: As a good leaving group, the bromide facilitates nucleophilic substitution reactions, allowing for the attachment of a cytotoxic payload that has a nucleophilic functional group (e.g., a thiol).

The short, single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker, which can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.

Chemical Structure and Properties

PropertyValueReference
Chemical Name This compound
Molecular Formula C₈H₁₀BrNO₃
Molecular Weight 248.1 g/mol
Linker Type Non-cleavable
Reactive Group 1 Maleimide (reacts with thiols)
Reactive Group 2 Bromide (reacts with nucleophiles)
Solubility Soluble in DMSO, DCM, DMF

Mechanism of Action of ADCs with Non-Cleavable Linkers

The general mechanism of action for an ADC utilizing a non-cleavable linker like this compound is a multi-step process that ensures targeted cell killing.

ADC_Mechanism_of_Action Mechanism of Action of a Non-Cleavable ADC ADC 1. ADC in Circulation TargetCell 2. Target Cell Binding (Tumor-Associated Antigen) ADC->TargetCell Target Recognition Internalization 3. Internalization (Endocytosis) TargetCell->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Degradation 5. Antibody Degradation Lysosome->Degradation Proteolytic Enzymes Release 6. Payload Release (Amino Acid-Linker-Payload) Degradation->Release TargetInteraction 7. Payload-Target Interaction (e.g., Tubulin) Release->TargetInteraction Apoptosis 8. Apoptosis (Cell Death) TargetInteraction->Apoptosis

Mechanism of Action of a Non-Cleavable ADC.

Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the cytotoxic payload still attached to the linker and an amino acid residue. This active metabolite can then interact with its intracellular target, such as tubulin, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development of an ADC using this compound.

Payload-Linker Conjugation

This protocol outlines the conjugation of a thiol-containing cytotoxic payload to the bromide end of the this compound linker.

Materials:

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing cytotoxic payload in anhydrous DMF.

  • Addition of Base: Add a slight molar excess (e.g., 1.1 equivalents) of DIPEA to the payload solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Linker Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the payload solution while stirring. A typical molar ratio is 1:1.2 (Payload:Linker).

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC. The reaction involves a nucleophilic attack of the thiolate on the carbon atom bearing the bromide, displacing the bromide and forming a stable thioether bond.

  • Purification: Upon completion, purify the payload-linker conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Antibody Reduction and ADC Conjugation

This protocol describes the reduction of interchain disulfide bonds in the antibody and subsequent conjugation with the payload-linker construct.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Payload-Linker construct from section 4.1

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Reduction: Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the reactive thiol groups. The number of disulfide bonds reduced can be controlled by adjusting the reaction time, temperature, and TCEP concentration.

  • Conjugation: Dissolve the payload-linker construct in a minimal amount of a co-solvent like DMSO and add it to the reduced antibody solution. A molar excess of the payload-linker (e.g., 5-10 fold over the number of available thiols) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light. The maleimide group of the linker will react with the free thiols on the antibody to form a stable thioether linkage.

  • Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using a desalting column or SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Quantitative Data and Performance Characteristics

The performance of an ADC is evaluated based on several key parameters. The following tables summarize typical data for ADCs with PEGylated maleimide linkers. While specific data for this compound is limited in publicly available literature, these tables provide a representative overview based on similar short-chain PEG-maleimide linkers.

Drug-to-Antib

The Strategic Application of Mal-PEG1-Bromide in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides a comprehensive overview of the use of Mal-PEG1-Bromide, a short, bifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols, present comparative quantitative data, and illustrate key biological pathways and experimental workflows.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a unique linker molecule featuring two distinct reactive functional groups: a maleimide (B117702) and a bromide. This dual reactivity allows for a directed and sequential conjugation strategy in PROTAC synthesis.

  • Maleimide Group: The maleimide moiety reacts specifically and efficiently with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or engineered into POI ligands, to form a stable thioether bond. This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5).

  • Bromide Group: The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the conjugation of the other end of the linker to a nucleophilic group, such as an amine or a hydroxyl group, present on the E3 ligase ligand.

The single polyethylene glycol (PEG) unit in this compound imparts a degree of hydrophilicity to the resulting PROTAC, which can improve solubility and cell permeability. The short length of the linker is a critical design parameter that can significantly impact the efficacy of the final PROTAC.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the linker is a crucial factor in the design of a potent PROTAC. An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)Reference
0 PEG units (Alkyl)< 500> 90
1-2 PEG units> 5000< 20
4-5 PEG units< 500> 90

Table 2: Degradation Potency of BTK-Targeting PROTACs with Varying PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)Reference
2 PEG units> 1000< 20
4 PEG units~100> 90
≥ 4 PEG units< 100> 90

Table 3: Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

Linker Length (atoms)% ERα Degraded (at 10 µM)
9~50%
12~75%
16~95%
19~70%
21~60%

Note: While direct comparative data for a this compound synthesized PROTAC is not explicitly available in a single study, the data in Table 1 for BRD4-targeting PROTACs with 1-2 PEG units suggests that very short linkers can sometimes lead to reduced potency. However, as seen in other studies, potent PROTACs with as few as three atoms in the linker have been reported, highlighting that the optimal linker length is target-dependent and must be determined empirically.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound (Sequential Approach)

This protocol outlines a two-step sequential approach for synthesizing a PROTAC using this compound.

Step 1: Conjugation of Thiol-Containing POI Ligand to this compound

  • Materials:

    • Thiol-containing POI ligand (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.0)

    • Anhydrous, degassed organic co-solvent (e.g., DMF or DMSO) if needed for solubility

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the thiol-containing POI ligand in the buffer (and co-solvent if necessary) under an inert atmosphere.

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the thioether conjugate.

    • Upon completion, purify the POI-Linker intermediate by preparative HPLC.

    • Lyophilize the purified product to obtain a solid.

Step 2: Conjugation of E3 Ligase Ligand to the POI-Linker Intermediate

  • Materials:

    • POI-Linker intermediate from Step 1 (1.0 eq)

    • E3 ligase ligand with a nucleophilic handle (e.g., amine or hydroxyl group) (1.2 eq)

    • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

    • A non-nucleophilic base (e.g., DIPEA) (3.0 eq)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the POI-Linker intermediate and the E3 ligase ligand in the anhydrous solvent under an inert atmosphere.

    • Add the non-nucleophilic base to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) overnight.

    • Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Quantifying PROTAC-Mediated Protein Degradation

This protocol describes a standard method for assessing the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in cancer. PROTACs have been successfully developed to induce the degradation of BRD4. The following diagram illustrates the signaling pathway of BRD4 degradation mediated by a PROTAC.

An In-depth Technical Guide to Surface Functionalization using Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-PEG1-Bromide, a heterobifunctional linker, and its application in the functionalization of various surfaces. It is intended to serve as a technical resource for researchers and professionals in the fields of materials science, drug development, and biomedical engineering. This document details the core principles, experimental protocols, and quantitative data associated with the use of this compound for modifying surfaces such as gold, silica (B1680970), and polymers to enhance biocompatibility, facilitate targeted drug delivery, and enable advanced bio-interface applications.

Introduction to this compound

This compound is a chemical linker molecule that possesses two distinct reactive groups: a maleimide (B117702) group and a bromide group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a two-step, controlled modification of surfaces.

Chemical Structure and Properties:

  • Maleimide Group: This functional group readily and specifically reacts with thiol groups (-SH) via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for conjugating biomolecules like peptides and proteins that contain cysteine residues.

  • PEG Spacer: The single ethylene (B1197577) glycol unit provides a short, hydrophilic spacer that can improve the solubility and reduce non-specific protein adsorption on the functionalized surface.

  • Bromide Group: The bromide is an excellent leaving group, enabling the initial attachment of the linker to surfaces through nucleophilic substitution reactions. For instance, it can react with amine or thiol groups present on a surface.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C

Principles of Surface Functionalization

The surface functionalization process using this compound typically involves a two-step approach. First, the bromide end of the linker is reacted with the substrate to form a covalent bond, presenting the maleimide group on the surface. In the second step, a thiol-containing molecule of interest (e.g., a peptide, protein, or drug molecule) is conjugated to the surface-bound maleimide.

G Substrate Substrate (e.g., Gold, Silica, Polymer) FunctionalizedSurface Maleimide-Functionalized Surface Substrate->FunctionalizedSurface Step 1: Nucleophilic Substitution (Reaction with Bromide) MalPEGBr This compound MalPEGBr->FunctionalizedSurface FinalSurface Bio-functionalized Surface FunctionalizedSurface->FinalSurface Step 2: Thiol-Maleimide Reaction (Michael Addition) ThiolMolecule Thiol-Containing Molecule (e.g., RGD Peptide) ThiolMolecule->FinalSurface

Caption: General workflow for surface functionalization using this compound.

Experimental Protocols

This section provides detailed methodologies for the functionalization of gold, silica, and polymer surfaces with this compound, followed by conjugation with a thiol-containing molecule.

Functionalization of Gold Surfaces

Gold surfaces are commonly used in biosensors and for nanoparticle synthesis. The following protocol describes the functionalization of a gold surface with this compound, which can be adapted for gold nanoparticles.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • Thiol-modified linker for gold attachment (e.g., 11-mercaptoundecanoic acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Thiol-containing peptide (e.g., Cysteine-terminated RGD peptide)

  • Solvents: Ethanol (B145695), Dimethylformamide (DMF)

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Surface Cleaning: Clean the gold substrate by immersion in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Formation of a Self-Assembled Monolayer (SAM): Immerse the cleaned gold substrate in a 1 mM solution of 11-mercaptoundecanoic acid in ethanol for 18 hours to form a carboxyl-terminated SAM.

  • Activation of Carboxyl Groups: Rinse the SAM-coated substrate with ethanol and dry. Immerse the substrate in a solution of 0.1 M DCC and 0.05 M NHS in anhydrous DMF for 1 hour to activate the carboxyl groups.

  • Attachment of this compound: Prepare a 10 mM solution of this compound in DMF. Immerse the activated substrate in this solution and react for 2 hours at room temperature. The amine group of an amino-PEG-bromide linker would react with the NHS ester. In the case of direct reaction of the bromide, a surface with primary amines would be required.

  • Conjugation of Thiol-Peptide: Rinse the this compound functionalized surface with DMF and then PBS. Immerse the substrate in a 1 mg/mL solution of the thiol-containing peptide in PBS (pH 7.2) for 2 hours at room temperature.

  • Final Washing: Wash the surface thoroughly with PBS and deionized water to remove any non-covalently bound peptide. Dry under a stream of nitrogen.

Functionalization of Silica Surfaces

Silica and glass are common materials for microarrays, microfluidics, and nanoparticles. The surface is typically functionalized with amine groups before reacting with this compound.

Materials:

  • Silica substrate (e.g., glass slide, silicon wafer with native oxide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Thiol-containing peptide

  • Solvents: Toluene (B28343), DMF

  • Buffers: PBS, pH 7.4

Protocol:

  • Surface Hydroxylation: Clean the silica substrate by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Treat with an oxygen plasma or a piranha solution to generate hydroxyl groups on the surface.

  • Silanization (Amination): Immerse the cleaned and dried substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at 60°C. This creates an amine-terminated surface.

  • Attachment of this compound: Rinse the aminated substrate with toluene and dry. Immerse the substrate in a 10 mM solution of this compound in DMF with a catalytic amount of a non-nucleophilic base (e.g., diisopropylethylamine) and react for 4 hours at room temperature. The bromide will react with the surface amine groups.

  • Peptide Conjugation: Follow steps 5 and 6 from the gold surface functionalization protocol.

Functionalization of Polymer Surfaces

The protocol for polymer surfaces will vary depending on the specific polymer. This example is for a polymer with available amine or hydroxyl groups on its surface, such as a plasma-treated polystyrene or a polymer synthesized with amine-containing monomers.

Materials:

  • Polymer substrate

  • This compound

  • Thiol-containing peptide

  • Solvents: DMF

  • Buffers: PBS, pH 7.4

Protocol:

  • Surface Activation (if necessary): If the polymer does not have reactive groups, it can be surface-activated using methods like plasma treatment to introduce amine or hydroxyl groups.

  • Attachment of this compound: Immerse the polymer substrate in a 10 mM solution of this compound in DMF. If the surface has hydroxyl groups, a base catalyst may be required. For amine groups, the reaction can proceed directly. React for 4-6 hours at room temperature.

  • Peptide Conjugation: Follow steps 5 and 6 from the gold surface functionalization protocol.

Quantitative Data and Surface Characterization

The success of surface functionalization is typically assessed using various surface-sensitive analytical techniques. This section presents representative quantitative data.

Table 2: Surface Characterization Data after Functionalization

Surface TypeModification StepWater Contact Angle (°)XPS Elemental Composition (%)Reference(s)
Gold Bare Gold85 ± 5Au: 100
COOH-SAM40 ± 4Au, C, O, S
Mal-PEG1-Br55 ± 5Au, C, O, N, S, Br
RGD-Peptide65 ± 6Au, C, O, N, S
Silica Bare Silica<10Si, O
APTES-coated60 ± 5Si, O, C, N
Mal-PEG1-Br68 ± 6Si, O, C, N, Br
RGD-Peptide75 ± 7Si, O, C, N
Polymer Untreated92 ± 4C, H
(Polystyrene)Plasma-treated45 ± 5C, H, O, N
Mal-PEG1-Br60 ± 6C, H, O, N, Br
RGD-Peptide70 ± 7C, H, O, N

Quantification of Surface Maleimide Groups:

The density of reactive maleimide groups on the surface can be quantified using Ellman's test. This assay involves reacting the surface with a known concentration of a thiol-containing compound (e.g., cysteine) and then measuring the amount of unreacted thiol in the solution using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

Table 3: Thiol-Maleimide Conjugation Efficiency

SurfaceLigandMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation Efficiency (%)Reference(s)
PLGA NanoparticlescRGDfK peptide2:130 min84 ± 4
PLGA Nanoparticles11A4 nanobody5:12 hours58 ± 12

Biological Interactions and Signaling Pathways

Surfaces functionalized with bioactive molecules, such as the RGD peptide, can elicit specific cellular responses by interacting with cell surface receptors. The RGD sequence is a well-known ligand for integrins, a family of transmembrane receptors that mediate cell-matrix adhesion and signaling.

Methodological & Application

Application Notes and Protocols for Mal-PEG1-Bromide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-Bromide is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent possesses two distinct reactive moieties: a maleimide (B117702) group and a bromide group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The bromide group, being a good leaving group, is susceptible to nucleophilic substitution, allowing for reaction with various nucleophiles, including thiols.

The strategic advantage of this compound lies in the differential reactivity of its two functional ends, which can be controlled by reaction conditions such as pH. This allows for a sequential and site-specific conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized proteins for diagnostics and imaging.

Key Features and Applications

  • Selective Thiol Conjugation: The maleimide group reacts specifically with thiol groups at a pH range of 6.5-7.5, forming a stable thioether bond. This allows for the precise modification of cysteine residues in proteins.

  • Nucleophilic Substitution: The bromide group can react with nucleophiles, such as thiols, at a higher pH (typically around 9.0). This enables the introduction of a second molecule.

  • PEG Spacer: The short PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and can reduce steric hindrance during the conjugation reactions.

  • Applications:

    • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

    • PROTACs: Synthesizing molecules that recruit E3 ubiquitin ligases to a target protein for its degradation.

    • Protein-Protein and Protein-Peptide Ligation: Creating well-defined protein complexes for research and therapeutic purposes.

    • Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for biosensor development.

    • Fluorescent and Biotin Labeling: Attaching reporter molecules for detection and purification.

Quantitative Data Summary

Due to the proprietary nature of specific kinetic data for this compound, the following table provides representative values for the underlying maleimide-thiol and haloacetyl-thiol reactions based on published literature. These values should be considered as a guideline, and empirical optimization is crucial for any specific application.

ParameterMaleimide-Thiol ConjugationBromoacetyl-Thiol ConjugationReference(s)
Optimal pH Range 6.5 - 7.58.5 - 9.5
Reaction Time 1 - 4 hours at room temperature2 - 8 hours at room temperature
Typical Molar Excess of Linker 10-20 fold over thiol10-20 fold over thiol
Conjugation Efficiency > 80% (application dependent)> 70% (application dependent)
Stability of Thioether Bond Susceptible to retro-Michael reaction and thiol exchange. Can be stabilized by succinimide (B58015) ring hydrolysis.Generally stable

Experimental Protocols

Protocol 1: Single Molecule Conjugation to a Thiol-Containing Protein

This protocol describes the conjugation of a single type of molecule to a protein with an available cysteine residue using the maleimide functionality of this compound.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residue is part of a disulfide bond, reduction is necessary. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature. Remove excess TCEP by SEC or dialysis against degassed Conjugation Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching:

    • Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by SEC or dialysis. For SEC, use a resin with an appropriate molecular weight cutoff for the protein. For dialysis, use a cassette with a suitable molecular weight cutoff and perform dialysis against PBS at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful conjugation and determine the number of linker molecules per protein.

    • HPLC analysis (e.g., reverse-phase or hydrophobic interaction chromatography) can be used to assess the purity and homogeneity of the conjugate.

Protocol 2: Sequential Dual-Molecule Conjugation

This protocol outlines the sequential conjugation of two different thiol-containing molecules (Molecule A and Molecule B) to a central scaffold using this compound. This method exploits the pH-dependent reactivity of the maleimide and bromide groups.

Materials:

  • Thiol-containing Molecule A and Molecule B

  • This compound

  • Buffer A: Phosphate buffer, pH 6.5-7.0, degassed

  • Buffer B: Borate or bicarbonate buffer, pH 9.0, degassed

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: HPLC or other suitable chromatography method

  • Anhydrous DMF or DMSO

Procedure:

  • Step 1: Reaction with Maleimide (pH 6.5-7.0)

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Dissolve thiol-containing Molecule A in degassed Buffer A.

    • Add a slight molar excess (1.1-1.5 fold) of this compound to the solution of Molecule A.

    • Incubate for 2-4 hours at room temperature. Monitor the reaction by HPLC or LC-MS to ensure complete consumption of Molecule A.

  • Intermediate Purification (Optional but Recommended):

    • Purify the mono-conjugated product (Molecule A-PEG1-Bromide) from excess this compound and unreacted Molecule A using reverse-phase HPLC.

  • Step 2: Reaction with Bromide (pH 9.0)

    • Dissolve the purified mono-conjugate (or the crude reaction mixture from Step 1) in degassed Buffer B.

    • Dissolve thiol-containing Molecule B in degassed Buffer B.

    • Add a 1.5-3 fold molar excess of Molecule B to the mono-conjugate solution.

    • Incubate for 4-8 hours at room temperature. Monitor the reaction by HPLC or LC-MS for the formation of the final dual conjugate (Molecule A-PEG1-Molecule B).

  • Final Purification:

    • Purify the final dual conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC, ion-exchange chromatography) to remove unreacted starting materials and side products.

  • Characterization:

    • Confirm the identity and purity of the final dual conjugate using mass spectrometry and HPLC.

Visualizations

Application Notes and Protocols for Mal-PEG1-Bromide Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a cornerstone of modern biotechnology and drug development. The reaction between a maleimide (B117702) group and the thiol group of a cysteine residue is a widely utilized bioconjugation strategy due to its high selectivity and efficiency under mild conditions.[1][2] Mal-PEG1-Bromide is a heterobifunctional linker that leverages this specific chemistry. It contains a maleimide group for covalent attachment to cysteine residues and a bromide group, which serves as a good leaving group for subsequent nucleophilic substitution reactions.[3] This allows for the sequential introduction of two different molecular entities onto a protein, making it a valuable tool in constructing antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules.[3][4]

The single polyethylene (B3416737) glycol (PEG) unit in this compound enhances the linker's solubility. Maleimide linkers, in general, are popular because they react specifically with sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether linkage.[5] This protocol provides a detailed guide for the reaction of this compound with cysteine residues in proteins.

Reaction Principle

The core of the application lies in the Michael addition reaction where the thiol group of a cysteine residue acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This reaction is highly specific for thiols at near-neutral pH.[6] It is crucial to ensure that the target cysteine residues are in their reduced, free thiol form, as disulfide bonds will not react with maleimides.[1][2] Reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) are often employed to break any existing disulfide bonds prior to the conjugation reaction.[1][2]

Key Experimental Parameters

Successful conjugation of this compound to cysteine residues is dependent on several key parameters, which should be optimized for each specific protein and application.

ParameterRecommended Range/ValueRationale & Considerations
pH 7.0 - 7.5Optimal for selective reaction of maleimide with thiols while minimizing reaction with other nucleophilic groups like amines. Buffers such as PBS, HEPES, and Tris are suitable.[1][2][6]
Molar Ratio (this compound : Protein) 10:1 to 20:1A molar excess of the maleimide linker is generally recommended to drive the reaction to completion.[7] This ratio may need to be optimized depending on the number of available cysteine residues and the desired degree of labeling.
Reducing Agent (TCEP) 10- to 100-fold molar excess over proteinTCEP is a potent reducing agent that does not contain a thiol group and thus does not compete with the protein for reaction with the maleimide.[1]
Reaction Time 2 hours to overnightThe reaction can proceed at room temperature or at 4°C.[2] Longer incubation times may be necessary for less reactive cysteines.
Protein Concentration 1 - 10 mg/mLA higher protein concentration can increase the reaction rate.[1][2]
Solvent for this compound Anhydrous DMSO or DMFThis compound should be dissolved in an anhydrous organic solvent before being added to the aqueous protein solution to prevent hydrolysis of the maleimide group.[2][6][7]

Experimental Workflow

The overall workflow for the conjugation of this compound to a protein involves several key stages, from preparation of the protein and reagents to the final purification and characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization A Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B Reduce Disulfide Bonds (Add TCEP, incubate 20-30 min) A->B D Add this compound to Protein Solution (10-20x molar excess) B->D C Prepare this compound Solution (10 mM in anhydrous DMSO or DMF) C->D E Incubate (2 hours at RT or overnight at 4°C) D->E F Remove Excess this compound (Gel filtration, dialysis, or ultrafiltration) E->F G Analyze Conjugate (SDS-PAGE, Mass Spectrometry) F->G

Caption: Experimental workflow for protein modification.

Detailed Protocol

This protocol provides a general procedure for the conjugation of this compound to a protein containing cysteine residues.

Materials:

  • Protein of interest with at least one cysteine residue

  • This compound

  • Degassed reaction buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., gel filtration column, dialysis cassette, ultrafiltration device)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][2]

    • Ensure the buffer is free of any thiol-containing compounds.

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1]

    • Incubate the mixture for 20-30 minutes at room temperature.

    • To prevent re-oxidation of the thiols, it is recommended to work under an inert gas atmosphere (e.g., nitrogen or argon).[1][6]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[6][7] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh before use.[6]

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the freshly prepared this compound stock solution to achieve a final 10- to 20-fold molar excess of the linker over the protein.[6]

    • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and any byproducts from the reaction mixture.

    • Common purification methods include:

      • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer. The protein conjugate will elute first.[6]

      • Dialysis: Dialyze the reaction mixture against a large volume of buffer. This method is suitable for water-soluble maleimides.[2]

      • Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff (MWCO) to separate the protein conjugate from the smaller, unreacted linker.[6]

  • Characterization and Storage:

    • The successful conjugation can be confirmed by methods such as SDS-PAGE (which may show a shift in molecular weight) and mass spectrometry for a more precise mass determination.[8][9]

    • For long-term storage, the purified conjugate can be stored at 4°C for short periods or at -20°C or -80°C. The addition of cryoprotectants like glycerol (B35011) (to a final concentration of 50%) is recommended for frozen storage.[6][7] It is also advisable to add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) for storage at 4°C.[6][7]

Reaction Mechanism Visualization

The chemical reaction between the maleimide group of this compound and a cysteine residue proceeds via a Michael addition, resulting in a stable thioether bond.

References

Application Notes and Protocols for Antibody Conjugation with Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Maleimide-PEG1-Bromide to antibodies. The procedure involves the reduction of antibody disulfide bonds to generate free sulfhydryl groups, followed by conjugation with the maleimide-functionalized payload and subsequent purification and characterization of the resulting antibody-drug conjugate (ADC).

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to target cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] The conjugation chemistry plays a pivotal role in the stability and efficacy of the ADC. Maleimide-thiol conjugation is a widely used method that involves the reaction of a maleimide (B117702) group with a free sulfhydryl (thiol) group on the antibody, forming a stable thioether bond.[3][4] This protocol details the steps for conjugating a Maleimide-PEG1-Bromide payload to an antibody. The polyethylene (B3416737) glycol (PEG) linker can help to improve the solubility and pharmacokinetic properties of the resulting ADC.[]

Principle of the Reaction

The conjugation process is a two-step procedure. First, the interchain disulfide bonds within the antibody are partially reduced to generate free thiol groups. Common reducing agents for this purpose include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[][6] Subsequently, the maleimide group of the Mal-PEG1-Bromide molecule reacts specifically with these free thiols at a pH range of 6.5-7.5 to form a stable covalent bond.[3][7]

Experimental Protocols

Materials and Reagents

Table 1: Materials and Reagents

Reagent Supplier Purpose
Monoclonal Antibody (mAb)-Targeting moiety
This compound-Payload and linker
Tris(2-carboxyethyl)phosphine (TCEP)-Reducing agent
Dithiothreitol (DTT)-Reducing agent (alternative)
Phosphate Buffered Saline (PBS), pH 7.2-7.4-Reaction and storage buffer
Anhydrous Dimethyl Sulfoxide (DMSO)-Solvent for this compound
Desalting Columns (e.g., Zeba™ Spin)-Purification of conjugate
Bovine Serum Albumin (BSA)-Stabilizer for storage
Sodium Azide (B81097)-Preservative for storage
Antibody Reduction

This step aims to generate free thiol groups on the antibody for conjugation.

  • Prepare Antibody Solution : Dissolve the antibody in a reaction buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.[4][7] Higher antibody concentrations generally lead to better labeling efficiency.[7]

  • Prepare Reducing Agent : Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Reduction Reaction : Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[][7]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[6][7] To prevent the re-formation of disulfide bonds, it is recommended to carry out the reduction and subsequent conjugation in an inert gas atmosphere (e.g., nitrogen or argon).[7]

  • Removal of Reducing Agent : Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).

Table 2: Recommended Conditions for Antibody Reduction

Parameter Recommended Range
Antibody Concentration1 - 10 mg/mL
Reducing AgentTCEP or DTT
Molar Excess of TCEP10 - 20 fold
Incubation Time30 - 60 minutes
Incubation TemperatureRoom Temperature or 37°C
BufferPBS, pH 7.2-7.4
Conjugation of this compound to the Antibody
  • Prepare this compound Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[4][]

  • Conjugation Reaction : Add a 10 to 20-fold molar excess of the this compound solution to the reduced antibody solution.[8][9] Perform the reaction with gentle stirring or rocking.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][7] Protect the reaction from light, especially if the payload is light-sensitive.[8]

  • Quenching the Reaction (Optional) : To cap any unreacted maleimide groups, a quenching agent like N-acetyl-L-cysteine or cysteine can be added at the end of the incubation period.[10]

Table 3: Recommended Conditions for Conjugation

Parameter Recommended Range
This compound Molar Excess10 - 20 fold
Reaction Time1 - 2 hours or overnight
Reaction TemperatureRoom Temperature or 4°C
Reaction pH6.5 - 7.5
BufferPBS, pH 7.0-7.5 (thiol-free)
Purification of the Antibody-Drug Conjugate

Excess this compound and other reaction byproducts must be removed to obtain a pure ADC.

  • Purification Method : Use a desalting column (size exclusion chromatography) to separate the ADC from smaller, unreacted molecules.[4][7][11] Other methods like dialysis or HPLC can also be employed.[4][11]

  • Column Equilibration : Equilibrate the desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Purification : Apply the reaction mixture to the equilibrated column and collect the eluate containing the purified ADC according to the manufacturer's instructions.

Characterization of the Antibody-Drug Conjugate

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[12]

  • DAR Determination : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods to determine the DAR.[1][2][13]

  • Principle of DAR Analysis : The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody. HIC and RP-HPLC can separate antibody species with different numbers of conjugated drugs based on this difference in hydrophobicity.[13]

  • Calculation : The average DAR is calculated from the weighted average of the different conjugated species, determined by the peak areas in the chromatogram.[]

Table 4: Methods for ADC Characterization

Parameter Method Principle
Drug-to-Antibody Ratio (DAR)RP-HPLC, HIC, Mass SpectrometrySeparation based on hydrophobicity or mass
Purity and AggregationSize Exclusion Chromatography (SEC)Separation based on size
Structural IntegritySDS-PAGE (reducing and non-reducing)Separation based on molecular weight
Storage of the Conjugate

Store the purified ADC at 4°C for short-term storage (< 1 month).[7] For long-term storage, add a stabilizer like BSA (e.g., 5-10 mg/mL) and a preservative like sodium azide (e.g., 0.01-0.03%), and store at -20°C or -80°C.[4][8] If adding 50% glycerol, the conjugate can be stored at -20°C for a year or more.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing antibody_prep Antibody Solution (1-10 mg/mL in PBS) reduction Antibody Reduction (30-60 min, RT) antibody_prep->reduction reducer_prep TCEP Solution (e.g., 10 mM) reducer_prep->reduction payload_prep This compound (e.g., 10 mM in DMSO) conjugation Conjugation (1-2h RT or overnight 4°C) payload_prep->conjugation reduction->conjugation purification Purification (Desalting Column) conjugation->purification characterization Characterization (DAR by HIC/RP-HPLC) purification->characterization storage Storage (4°C or -20°C/-80°C) characterization->storage

Caption: Overall workflow for the conjugation of this compound to an antibody.

Maleimide-Thiol Conjugation Chemistry

maleimide_thiol_reaction cluster_product Product antibody Reduced Antibody (with free -SH group) adc Antibody-Drug Conjugate (stable thioether bond) antibody->adc + maleimide This compound maleimide->adc

Caption: Schematic of the maleimide-thiol reaction forming a stable thioether bond.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo. The use of heterobifunctional PEG linkers, such as Maleimide-PEG-Bromide, allows for a versatile and controlled approach to nanoparticle functionalization.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a short-chain maleimide-PEG linker, exemplified by Mal-PEG1-Bromide. The maleimide (B117702) group offers a highly specific reaction with thiol (-SH) groups, enabling the covalent conjugation of peptides, antibodies, and other targeting ligands. The bromide end can be utilized for the initial attachment of the linker to the nanoparticle surface through nucleophilic substitution reactions with surface functional groups like amines or thiols. This two-step process ensures a controlled and oriented functionalization of the nanoparticle surface.

Principle of Surface Modification

The surface modification of nanoparticles with this compound is a two-step process:

  • PEG Linker Attachment: The bromide end of the this compound linker is reacted with nucleophilic functional groups (e.g., primary amines or thiols) present on the nanoparticle surface. This reaction forms a stable covalent bond, attaching the PEG linker to the nanoparticle.

  • Ligand Conjugation: The terminal maleimide group of the now nanoparticle-bound PEG linker is then available for a highly specific Michael addition reaction with a thiol group on the targeting ligand (e.g., a cysteine residue in a peptide or antibody). This reaction proceeds efficiently at physiological pH and results in a stable thioether bond.

This orthogonal conjugation strategy allows for the precise control over the density and orientation of the targeting ligand on the nanoparticle surface, which is crucial for optimizing its biological activity.

Applications

Nanoparticles functionalized with this compound have a wide range of applications in biomedical research and drug development, including:

  • Targeted Drug Delivery: The conjugated targeting ligand can direct the nanoparticle to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.

  • Medical Imaging: The nanoparticles can be loaded with imaging agents (e.g., fluorescent dyes, MRI contrast agents) and targeted to specific sites for enhanced diagnostic imaging.

  • Theranostics: Combining therapeutic and diagnostic agents in a single targeted nanoparticle allows for simultaneous diagnosis and treatment of diseases.

  • Biosensing: The specific binding of the targeted nanoparticles can be used for the sensitive detection of biomarkers.

Experimental Protocols

Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the this compound linker to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogeneous suspension.

  • Reaction Setup: In a separate tube, dissolve this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. A 10- to 20-fold molar excess of the PEG linker over the estimated surface amine groups is recommended for optimal conjugation[1].

  • Add TEA or DIPEA to the reaction mixture to act as a base and facilitate the nucleophilic substitution reaction. A 2-3 fold molar excess of the base over the PEG linker is typically used.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.

  • Purification:

    • Centrifugation: Pellet the nanoparticles by centrifugation. The speed and time will depend on the nanoparticle size and density. Remove the supernatant containing unreacted linker and base. Resuspend the nanoparticle pellet in PBS (pH 7.4). Repeat the washing step three times.

    • Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with several buffer changes to remove unreacted reagents.

  • Storage: Store the maleimide-functionalized nanoparticles at 4°C for short-term storage. For long-term storage, lyophilization may be considered. It is important to note that the reactivity of the maleimide group can decrease over time, with storage at 4°C showing better stability than at room temperature[2].

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles

This protocol describes the conjugation of a thiol-containing molecule (e.g., peptide, antibody fragment) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles (from Protocol 1)

  • Thiol-containing ligand (e.g., cysteine-containing peptide)

  • Reaction Buffer: Phosphate buffer (50 mM) with EDTA (1-2 mM), pH 6.5-7.5. The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if the ligand has disulfide bonds.

  • Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)

Procedure:

  • (Optional) Ligand Reduction: If the thiol groups on the ligand are in an oxidized (disulfide) form, they must be reduced. Dissolve the ligand in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Disperse the maleimide-functionalized nanoparticles in the reaction buffer. Add the thiol-containing ligand to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol can vary depending on the ligand. A starting point is a 2:1 to 5:1 molar ratio of maleimide groups on the nanoparticle to the thiol-containing ligand[2][3].

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing[1]. The reaction kinetics are generally fast, with significant conjugation occurring within the first 30 minutes for small peptides[3].

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification: Remove unreacted ligand and quenching agents by centrifugation, size-exclusion chromatography, or dialysis as described in Protocol 1.

  • Characterization: Characterize the final ligand-conjugated nanoparticles for size, zeta potential, and ligand density.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the surface modification and characterization of nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles100 ± 50.15 ± 0.02+35 ± 3
Maleimide-PEG1-Functionalized Nanoparticles115 ± 60.18 ± 0.03+15 ± 4
Ligand-Conjugated Nanoparticles125 ± 70.20 ± 0.03+5 ± 5

Data are presented as mean ± standard deviation and are representative examples.

Table 2: Maleimide-Thiol Conjugation Efficiency

LigandMaleimide:Thiol Molar RatioReaction Time (hours)Reaction pHConjugation Efficiency (%)Reference
cRGDfK (peptide)2:10.57.084 ± 4[2][3]
11A4 (nanobody)5:127.458 ± 12[2][3]
Thiol-modified Antibody-27.4~70-80[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Nanoparticle Functionalization cluster_step1 Step 1: PEG Linker Attachment cluster_step2 Step 2: Ligand Conjugation Amine_NP Amine-Functionalized Nanoparticles Reaction1 Reaction: + Base (TEA/DIPEA) in DMF/DMSO Amine_NP->Reaction1 Mal_PEG_Br This compound Mal_PEG_Br->Reaction1 Purification1 Purification: Centrifugation/Dialysis Reaction1->Purification1 Mal_PEG_NP Maleimide-Functionalized Nanoparticles Purification1->Mal_PEG_NP Reaction2 Reaction: pH 6.5-7.5 Buffer Mal_PEG_NP->Reaction2 Mal_PEG_NP->Reaction2 Thiol_Ligand Thiol-Containing Ligand (e.g., Peptide, Antibody) Thiol_Ligand->Reaction2 Purification2 Purification: SEC/Dialysis Reaction2->Purification2 Final_NP Ligand-Conjugated Nanoparticles Purification2->Final_NP

Caption: Workflow for the two-step surface modification of nanoparticles.

Targeted Drug Delivery to a Cancer Cell

targeted_drug_delivery Targeted Drug Delivery to a Cancer Cell cluster_systemic_circulation Systemic Circulation cluster_cancer_cell Cancer Cell NP Ligand-Conjugated Nanoparticle Receptor Overexpressed Receptor NP->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Nucleus Nucleus Drug_Release->Nucleus Therapeutic_Effect Therapeutic Effect Nucleus->Therapeutic_Effect

Caption: Mechanism of targeted nanoparticle drug delivery to a cancer cell.

References

Application Notes and Protocols for Creating Fluorescent Probes with Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-Bromide is a heterobifunctional crosslinker designed for the precise and efficient labeling of biomolecules to create fluorescent probes. This reagent features two distinct reactive moieties: a maleimide (B117702) group and a bromide group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group allows for the highly specific and efficient covalent attachment to sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The bromide serves as a good leaving group for nucleophilic substitution, enabling a subsequent conjugation step to introduce a second functionality. The PEG linker enhances the solubility and biocompatibility of the resulting conjugate.

These application notes provide detailed protocols for the use of this compound in creating fluorescently labeled biomolecules for a variety of research and drug development applications, including cellular imaging, flow cytometry, and fluorescence-based assays.

Principle of Reaction

The creation of fluorescent probes using this compound is a two-step process. The first step involves the reaction of the maleimide group with a thiol on the target biomolecule. The second, optional step, utilizes the bromide for further functionalization.

  • Maleimide-Thiol Conjugation: The maleimide group reacts with a free sulfhydryl group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.

  • **Bromide Substitution

Application Notes and Protocols for a Two-Step Conjugation Strategy Using Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), represents a significant advancement in precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the linker technology used to attach the cytotoxic payload to the antibody. A strategic approach involves a two-step conjugation process utilizing heterobifunctional linkers, which allows for controlled and sequential attachment of the payload to the antibody. This document provides detailed application notes and protocols for a two-step conjugation strategy employing the Mal-PEG1-Bromide linker, a non-cleavable linker designed for the stable attachment of therapeutic agents to biomolecules.

The this compound linker contains two distinct reactive moieties: a maleimide (B117702) group and a bromide group, connected by a single polyethylene (B3416737) glycol (PEG) unit. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of antibodies, under mild pH conditions (6.5-7.5) to form a stable thioether bond. The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling the subsequent attachment of a payload molecule. This sequential reaction capability allows for a more controlled and defined conjugation process compared to one-step methods.

The incorporation of a PEG spacer enhances the water solubility of the linker and the final conjugate, which can be advantageous for handling and formulation. As a non-cleavable linker, this compound ensures that the payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome. This can lead to increased stability in circulation and potentially a wider therapeutic window.

Two-Step Conjugation Strategy Overview

The two-step conjugation strategy using this compound involves the following key stages:

  • Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody (mAb) are partially or fully reduced to expose free thiol groups. This is a critical step that determines the number of available conjugation sites.

  • First Conjugation (Maleimide-Thiol Reaction): The reduced antibody is reacted with the this compound linker. The maleimide moiety of the linker selectively forms a covalent bond with the free thiol groups on the antibody.

  • Second Conjugation (Nucleophilic Substitution): The cytotoxic payload, containing a suitable nucleophilic group, is then reacted with the bromide end of the antibody-linker intermediate. This reaction forms a stable bond, completing the synthesis of the ADC.

This sequential approach provides greater control over the conjugation process and can lead to more homogeneous ADC preparations.

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Payload Attachment Antibody (IgG) Antibody (IgG) Reduced Antibody Reduced Antibody Antibody (IgG)->Reduced Antibody TCEP or DTT Antibody-Linker Intermediate Antibody-Linker Intermediate Reduced Antibody->Antibody-Linker Intermediate Maleimide-Thiol Reaction pH 6.5-7.5 This compound This compound This compound->Antibody-Linker Intermediate Final ADC Final ADC Antibody-Linker Intermediate->Final ADC Nucleophilic Substitution Payload-Nucleophile Payload-Nucleophile Payload-Nucleophile->Final ADC

Caption: Experimental workflow for the two-step conjugation strategy.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in the two-step conjugation process. It is important to note that optimal conditions and results will vary depending on the specific antibody, payload, and experimental setup. The data presented here are based on typical outcomes for thiol-maleimide and nucleophilic substitution reactions in bioconjugation.

Table 1: Antibody Reduction and Thiol Quantification

ParameterCondition 1Condition 2
Reducing Agent TCEPDTT
Antibody Concentration 10 mg/mL10 mg/mL
Molar Excess of Reductant 10x10x
Incubation Time 2 hours30 minutes
Incubation Temperature Room Temperature37°C
Average Thiols per Antibody 4.27.8

Table 2: this compound Conjugation Efficiency

ParameterCondition 1Condition 2
Molar Excess of Linker 5x10x
Reaction pH 7.07.4
Reaction Time 2 hours1 hour
Reaction Temperature Room Temperature4°C
Linker Conjugation Efficiency > 90%> 95%

Table 3: Payload Conjugation and Final ADC Characteristics

ParameterPayload A (MMAE)Payload B (DM1)
Molar Excess of Payload 10x10x
Reaction Solvent DMSO/Aqueous BufferDMF/Aqueous Buffer
Reaction Time 16 hours24 hours
Reaction Temperature Room Temperature37°C
Overall Yield ~75%~70%
Average Drug-to-Antibody Ratio (DAR) 3.87.2
Purity (by SEC-HPLC) > 98%> 97%

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or 100 mM DTT) in degassed water.

  • Adjust the concentration of the mAb to 5-10 mg/mL with degassed conjugation buffer.

  • Add the desired molar excess of the reducing agent to the mAb solution. For partial reduction to achieve a DAR of ~4, a 2-5 fold molar excess of TCEP is often used

Application Notes and Protocols for Mal-PEG1-Bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-Bromide is a heterobifunctional crosslinker that enables the sequential and site-specific conjugation of two different molecules to a target biomolecule, such as a protein, peptide, or antibody. This linker contains two distinct reactive moieties: a maleimide (B117702) group and a bromide group, connected by a short polyethylene (B3416737) glycol (PEG1) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues, under mild conditions. The bromide group, a good leaving group, facilitates nucleophilic substitution reactions, also primarily targeting thiol groups.

The strategic use of this compound allows for the creation of well-defined bioconjugates with controlled stoichiometry and spatial orientation of the conjugated partners. This is of particular importance in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in the preparation of sophisticated diagnostic and research reagents.

These application notes provide detailed protocols and buffer conditions for the effective use of this compound in a sequential conjugation strategy, first targeting the maleimide group and subsequently the bromide group.

Reaction Principle

The conjugation strategy with this compound relies on the differential reactivity of the maleimide and bromide groups under varying pH conditions.

  • Maleimide-Thiol Reaction: The maleimide group reacts with thiol groups via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing reaction with primary amines (e.g., lysine (B10760008) residues) is minimized.

  • Bromide-Thiol Reaction: The alkyl bromide group reacts with nucleophiles, such as the thiolate anion (S-), via an SN2 reaction. To favor the formation of the more nucleophilic thiolate anion from a cysteine thiol group (pKa ~8.3), this reaction is optimally performed at a slightly basic pH, typically between 7.5 and 8.5.

This pH-dependent reactivity allows for a two-step sequential conjugation. The first molecule, containing a thiol group, is conjugated to the maleimide end of the linker at a neutral pH. After this initial conjugation, and an optional purification step, a second thiol-containing molecule can be conjugated to the bromide end by raising the pH of the reaction buffer.

Data Presentation

The following tables summarize the key quantitative data for the reaction buffer conditions for both the maleimide-thiol and bromide-thiol conjugation steps.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol specificity. Below pH 6.5, the reaction is slow. Above pH 7.5, reactivity with amines increases.
Buffer Phosphate, HEPES, TrisMust be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).
Buffer Concentration 50 - 100 mMProvides adequate buffering capacity.
This compound Molar Excess 5- to 20-fold over thiolEnsures efficient conjugation. The optimal ratio should be determined empirically.
Reaction Temperature 4°C to Room Temperature (20-25°C)4°C for sensitive proteins (overnight reaction); Room temperature for faster reactions (1-4 hours).
Reaction Time 1 hour to overnightDependent on temperature and reactant concentrations.

Table 2: Reaction Conditions for Bromide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 8.5Promotes the formation of the more nucleophilic thiolate anion.
Buffer Phosphate, HEPES, BorateMust be free of competing nucleophiles.
Buffer Concentration 50 - 100 mMMaintains stable pH during the reaction.
Thiol-Molecule Molar Excess 5- to 20-fold over Mal-PEG1-conjugateDrives the reaction to completion.
Reaction Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate but may affect protein stability.
Reaction Time 2 to 24 hoursGenerally slower than the maleimide-thiol reaction.

Experimental Protocols

Mandatory Visualization

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Bromide-Thiol Conjugation Biomolecule_1_SH Biomolecule 1 (with Thiol) Intermediate Intermediate Conjugate Biomolecule_1_SH->Intermediate pH 6.5-7.5 Mal_PEG1_Br This compound Mal_PEG1_Br->Intermediate Final_Conjugate Final Bioconjugate Intermediate->Final_Conjugate pH 7.5-8.5 Purification Purification Intermediate->Purification Optional Biomolecule_2_SH Biomolecule 2 (with Thiol) Biomolecule_2_SH->Final_Conjugate Purification->Biomolecule_2_SH Add to purified intermediate

Caption: Sequential conjugation workflow using this compound.

Protocol 1: Sequential Conjugation of Two Thiol-Containing Molecules

This protocol describes the sequential conjugation of two different thiol-containing molecules (Molecule A and Molecule B) to a protein of interest.

Materials:

  • Protein with a free cysteine residue

  • Molecule A with a free thiol group

  • Molecule B with a free thiol group

  • This compound

  • Reaction Buffer A (Maleimide Reaction): 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0

  • Reaction Buffer B (Bromide Reaction): 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 8.0

  • Quenching Solution: 1 M N-acetylcysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Maleimide-Thiol Conjugation (Molecule A)

  • Prepare Protein Solution: Dissolve the protein in Reaction Buffer A to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification (Optional but Recommended): Remove excess, unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against Reaction Buffer A. This step is crucial to prevent the reaction of the bromide end with Molecule A.

Step 2: Bromide-Thiol Conjugation (Molecule B)

  • pH Adjustment: Adjust the pH of the solution containing the intermediate conjugate (from Step 1) to 8.0 by adding Reaction Buffer B or by buffer exchange using a desalting column.

  • Prepare Molecule B Solution: Dissolve Molecule B in Reaction Buffer B.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of Molecule B to the pH-adjusted intermediate conjugate solution. Incubate the reaction for 2-24 hours at room temperature with gentle mixing.

  • Quenching: Quench any unreacted bromide groups by adding an excess of the Quenching Solution. Incubate for 30 minutes at room temperature.

  • Final Purification: Purify the final bioconjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Mandatory Visualization

Application Notes and Protocols for Mal-PEG1-Bromide Thiol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the thiol-maleimide reaction using Mal-PEG1-Bromide. The protocols detailed below are designed to ensure high efficiency and specificity for the conjugation of thiol-containing molecules, such as proteins, peptides, and other biomolecules.

Introduction

The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group is a widely utilized bioconjugation technique that forms a stable thioether bond.[1][2] This Michael addition reaction is highly selective for thiols, especially within a specific pH range, making it an invaluable tool for creating well-defined bioconjugates.[2][3] this compound is a heterobifunctional linker containing a maleimide group for reaction with thiols and a bromide group that can serve as a leaving group in nucleophilic substitution reactions.[4] This document focuses on the optimization of the maleimide-thiol conjugation.

The reaction is most efficient when the thiol group is in its nucleophilic thiolate anion form.[5] The concentration of the thiolate anion is dependent on the pH of the reaction medium and the pKa of the thiol.[6] Therefore, controlling the pH is the most critical factor for a successful conjugation.

Optimal Reaction Conditions

The optimal pH for the maleimide-thiol reaction is a balance between reaction rate and specificity. While the reaction rate increases with pH, the potential for side reactions, such as hydrolysis of the maleimide ring and reaction with primary amines, also increases at higher pH values.[2][5]

Key Considerations for Optimal Reaction Conditions:

  • pH: The recommended pH range for the maleimide-thiol reaction is 6.5 to 7.5.[2][3][5] Within this range, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, ensuring high chemoselectivity.[2][5] At a pH below 6.5, the reaction rate slows considerably as the concentration of the reactive thiolate anion decreases.[5] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols, and the reaction with primary amines (e.g., lysine (B10760008) residues in proteins) becomes more competitive.[2][5]

  • Temperature: The reaction can be carried out at room temperature (20-25°C) or at 4°C.[1][7] Incubation at room temperature is typically faster (e.g., 2 hours), while overnight incubation at 4°C can also be effective and may be preferable for sensitive biomolecules.[1][8]

  • Buffer Selection: Phosphate-buffered saline (PBS), Tris, or HEPES buffers are commonly used for the conjugation reaction.[1][7][8][9] It is crucial to use buffers that do not contain thiols (e.g., dithiothreitol, DTT), as these will compete with the target molecule for reaction with the maleimide.[1][8]

  • Reduction of Disulfide Bonds: For proteins, it is often necessary to reduce disulfide bonds to generate free thiol groups for conjugation.[1][7][8] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, effective, and does not need to be removed prior to the conjugation reaction with maleimides.[7][10] If DTT is used, it must be removed before adding the maleimide reagent, for instance by dialysis.[8][10]

  • Stoichiometry: A molar excess of the maleimide reagent is often used to ensure complete conjugation of the available thiol groups.[5][8] A common starting point for protein labeling is a 10 to 20-fold molar excess of the maleimide.[5][8] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.[8][11] For instance, for a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, whereas for a larger nanobody, a 5:1 ratio yielded the best results.[1][11]

Data Presentation: Summary of Reaction Parameters

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5 Optimal for balancing reaction rate and selectivity.[2][3][5]
< 6.5Reaction rate is significantly slower.[5]
> 7.5Increased risk of maleimide hydrolysis and reaction with amines.[2][5]
Temperature Room Temperature (20-25°C) or 4°CReaction is faster at room temperature. 4°C may be better for sensitive biomolecules.[1][8]
Reaction Time 2 hours to overnightDependent on temperature and reactants.[1][8][9]
Buffers PBS, Tris, HEPES (thiol-free)Avoid buffers containing thiols.[1][7][8][9]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Does not need to be removed before conjugation with maleimides.[7][10]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (for proteins)Starting point, should be optimized for each specific application.[5][8]
2:1 to 5:1 (for peptides/nanobodies)Can be lower for smaller molecules.[1][11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Degassed reaction buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[7][8] The buffer should be thoroughly degassed by applying a vacuum or by bubbling an inert gas through it to prevent re-oxidation of thiols.[1][8]

  • (Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[8] Flush the vial with an inert gas, cap it, and incubate for 20-60 minutes at room temperature.[7][8]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][8]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution while gently stirring.[8]

  • Incubation: Flush the reaction vial with an inert gas, cap it tightly, and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[1][8]

  • Purification: Remove the excess, unreacted this compound and any byproducts by a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[7][9]

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the successful conjugation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the maleimide-thiol conjugation workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) reducer_prep Optional: Reduce Disulfides (Add TCEP, incubate 20-60 min) protein_prep->reducer_prep If needed conjugation Add Maleimide to Protein (10-20x molar excess) reducer_prep->conjugation maleimide_prep Prepare this compound (Dissolve in DMSO/DMF) maleimide_prep->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purify Purify Conjugate (e.g., SEC, Dialysis) incubation->purify analyze Characterize Conjugate (Degree of Labeling) purify->analyze

Caption: Workflow for Maleimide-Thiol Conjugation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.[5]
Incomplete reduction of disulfide bondsIncrease the concentration of TCEP or the incubation time for the reduction step.
Oxidation of thiolsUse degassed buffers and work under an inert atmosphere.[1][8] Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[12]
Hydrolysis of maleimidePrepare the maleimide solution immediately before use. Avoid storing it in aqueous solutions.[2][3]
Incorrect stoichiometryOptimize the molar ratio of maleimide to thiol.[5]
Lack of Specificity (Reaction with Amines) pH is too highLower the pH of the reaction buffer to below 7.5.[2][5]
Instability of the Conjugate Retro-Michael reactionThe thiosuccinimide linkage can undergo a retro-Michael reaction, especially at higher pH. If long-term stability is a concern, consider hydrolyzing the succinimide (B58015) ring to the more stable succinamic acid thioether after conjugation, although this can be a complex procedure.[2][3]

By carefully controlling the reaction conditions, particularly the pH, researchers can achieve high yields of specifically labeled biomolecules using the maleimide-thiol conjugation chemistry.

References

Application Notes and Protocols for Removing Excess Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective removal of excess Mal-PEG1-Bromide following a conjugation reaction, a critical step in the development of therapeutic proteins and other biomolecules.

Introduction

Maleimide-activated reagents like this compound are widely used for the site-specific modification of biomolecules through the formation of a stable thioether bond with free sulfhydryl groups, typically from cysteine residues. The maleimide (B117702) group reacts specifically with sulfhydryls at a pH range of 6.5-7.5.[1] However, driving the reaction to completion often requires using the PEGylating reagent in molar excess. This unreacted this compound must be removed from the final product to ensure purity, prevent non-specific modifications, and avoid potential immunogenicity. This document outlines several effective methods for the removal of excess this compound.

Overview of Removal Strategies

A successful purification strategy for PEGylated biomolecules aims to separate the desired conjugate from unreacted protein, excess PEG reagent, and reaction byproducts.[] The choice of method depends on factors such as the size of the biomolecule, the molecular weight of the PEG reagent, the required purity of the final product, and the scale of the purification.[3]

The primary methods for removing excess this compound include:

  • Quenching: Involves adding a small molecule thiol to react with and consume the excess maleimide.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated conjugate from the smaller, unreacted this compound.[]

  • Dialysis and Ultrafiltration/Diafiltration: Membrane-based techniques that separate molecules based on a molecular weight cut-off (MWCO), allowing smaller molecules like this compound to be removed.[][3]

  • Protein Precipitation: Utilizes agents like polyethylene (B3416737) glycol (PEG) to selectively precipitate the protein or PEGylated conjugate, leaving the excess this compound in the supernatant.[4]

Experimental Protocols

Quenching of Excess Maleimide

This protocol describes the process of "quenching" the unreacted this compound by adding a small molecule thiol. This step is often performed before chromatographic purification to prevent the maleimide from reacting with the column matrix or other components during purification.

Materials:

  • Reaction mixture containing the PEGylated protein and excess this compound.

  • Quenching reagent: 2-Mercaptoethanol (BME) or L-cysteine.

  • Reaction buffer (e.g., PBS, pH 7.2).

Protocol:

  • Following the conjugation reaction, prepare a stock solution of the quenching reagent (e.g., 1 M 2-Mercaptoethanol or L-cysteine in reaction buffer).

  • Add the quenching reagent to the reaction mixture to a final concentration of 10-50 mM.[5] A 20-50 fold molar excess over the initial amount of this compound is recommended.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.[5]

  • The quenched reaction mixture is now ready for purification by methods such as size exclusion chromatography or dialysis to remove the quenched maleimide and the excess quenching reagent.[6]

Size Exclusion Chromatography (SEC)

SEC is a highly effective method for separating the PEGylated conjugate from unreacted this compound and other small molecules based on size.[]

Materials:

  • Quenched reaction mixture.

  • SEC column with an appropriate fractionation range (e.g., Sephadex G-25 for desalting or a high-resolution column like Superdex 200 for separating PEGylated species).[3][7]

  • Equilibration and elution buffer (e.g., PBS, pH 7.4).

  • Chromatography system (e.g., FPLC).

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer at the desired flow rate.[6]

  • Sample Loading: Load the quenched reaction mixture onto the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm to detect the protein conjugate. The larger PEGylated protein will elute first, followed by the smaller unreacted this compound and quenching reagent.[6]

  • Analysis: Pool the fractions containing the purified PEGylated protein and analyze for purity using SDS-PAGE and/or mass spectrometry.

Dialysis

Dialysis is a straightforward and cost-effective method for removing small molecules from a protein solution.

Materials:

  • Reaction mixture.

  • Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly lower than the PEGylated protein (e.g., 10 kDa MWCO for a >30 kDa protein).

  • Dialysis buffer (at least 200-500 times the sample volume).[8]

  • Stir plate and stir bar.

Protocol:

  • Membrane Preparation: If using dialysis tubing, cut the desired length and prepare according to the manufacturer's instructions (typically involves boiling in sodium bicarbonate and EDTA).

  • Sample Loading: Load the reaction mixture into the dialysis bag or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of cold (4°C) dialysis buffer. Stir the buffer gently.[9]

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight.[9] Multiple buffer changes are crucial for efficient removal of the excess reagent.

  • Sample Recovery: Carefully remove the sample from the dialysis bag/cassette. The sample volume may have increased due to osmosis.

Protein Precipitation with Polyethylene Glycol (PEG)

This method utilizes the property of PEG to induce protein precipitation. By carefully selecting the PEG concentration, the protein or PEGylated protein can be precipitated while the smaller, unreacted this compound remains in solution. This method is generally non-denaturing.[4]

Materials:

  • Reaction mixture.

  • High molecular weight PEG solution (e.g., 50% w/v PEG 8000).

  • Precipitation buffer.

  • Centrifuge.

Protocol:

  • Cool the reaction mixture to 4°C.

  • Slowly add the PEG stock solution to the reaction mixture dropwise while gently stirring to the desired final concentration (this needs to be empirically determined, typically between 5% and 20%).

  • Continue stirring at 4°C for 30-60 minutes to allow the precipitate to form.

  • Centrifuge the mixture at 10,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant containing the excess this compound.

  • Wash the pellet by resuspending it in a buffer containing the same concentration of PEG and centrifuge again.

  • Dissolve the washed pellet in a minimal amount of a suitable buffer for further use or analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the different methods for removing excess this compound. The exact values can vary significantly depending on the specific protein, PEG reagent, and experimental conditions.

MethodPrincipleTypical PurityTypical YieldSpeedScalabilityKey Considerations
Quenching Chemical reactionN/A (pre-purification step)>95%Very FastHighRequires subsequent purification to remove quenched product and excess quencher.[6]
Size Exclusion Chromatography (SEC) Separation by sizeHigh (>98%)Good (80-95%)ModerateModerate to HighCan cause sample dilution. Column choice is critical for resolution.[3]
Dialysis/Ultrafiltration Separation by MWCOGood (>95%)High (>90%)SlowHighRisk of sample loss due to non-specific binding to the membrane. Incomplete removal if MW difference is small.[3]
Protein Precipitation Altering solubilityModerate to Good (90-98%)Variable (70-95%)FastHighRequires careful optimization of precipitant concentration to avoid product loss.

Troubleshooting

IssuePossible CauseRecommendation
Low recovery of PEGylated protein after SEC - Non-specific binding to the column matrix.- Protein precipitation on the column.- Ensure the column is properly equilibrated.- Use a buffer with slightly higher ionic strength.- Check the solubility of the conjugate in the elution buffer.[3]
Incomplete removal of excess this compound after dialysis - Incorrect MWCO of the membrane.- Insufficient dialysis time or buffer volume.- Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) for small PEG reagents.- Increase dialysis time and the frequency of buffer changes.[3]
Precipitation of protein during dialysis - The concentration of the protein is too high.- The dialysis buffer is not optimal for protein stability.- Perform a small-scale test to determine the optimal protein concentration.- Add stabilizing agents like glycerol (B35011) (5-10%) to the dialysis buffer.[10]
Poor separation in SEC - Inappropriate column choice.- Sample volume is too large.- Use a desalting column for small reagents or a high-resolution column for larger PEGs.- Ensure the sample volume does not exceed 30% of the column bed volume for desalting or 2-5% for high-resolution SEC.[3]

Visualizations

Reaction_Scheme Protein Protein-SH Conjugate Protein-S-PEG1-Bromide Protein->Conjugate pH 6.5-7.5 PEG_Bromide This compound PEG_Bromide->Conjugate

Purification_Workflow cluster_reaction Reaction cluster_quenching Optional Quenching cluster_purification Purification cluster_analysis Analysis Reaction Conjugation Reaction (Protein-SH + Excess this compound) Quenching Add Quenching Agent (e.g., 2-Mercaptoethanol) Reaction->Quenching SEC Size Exclusion Chromatography Quenching->SEC Dialysis Dialysis / Ultrafiltration Quenching->Dialysis Precipitation Protein Precipitation Quenching->Precipitation Analysis Purity and Identity Analysis (SDS-PAGE, MS) SEC->Analysis Dialysis->Analysis Precipitation->Analysis

Decision_Tree Start Start: Remove Excess This compound Size_Diff Significant Size Difference between Conjugate and Reagent? Start->Size_Diff Scale Purification Scale? Size_Diff->Scale Yes Precipitation Protein Precipitation Size_Diff->Precipitation No Purity High Purity Required? Scale->Purity Lab Scale Dialysis Dialysis / Ultrafiltration Scale->Dialysis Large Scale SEC Size Exclusion Chromatography Purity->SEC Yes Purity->Dialysis No

References

Troubleshooting & Optimization

How to prevent hydrolysis of Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Mal-PEG1-Bromide, a critical bifunctional linker used in bioconjugation.

Troubleshooting Guide: Preventing this compound Hydrolysis

Hydrolysis of the maleimide (B117702) group is a primary cause of inactivation, rendering the linker unable to react with thiol groups. The following guide provides solutions to common issues encountered during the handling and use of this compound.

IssuePotential CauseRecommended Solution
Loss of Reactivity with Thiols Hydrolysis of the maleimide ring to a non-reactive maleamic acid derivative.[1][2][3]- Store the compound under recommended conditions. - Prepare aqueous solutions immediately before use.[1] - Control the pH of the reaction buffer.
Inconsistent Conjugation Yields Partial hydrolysis of the maleimide group prior to or during the conjugation reaction.- Ensure proper storage and handling of the solid compound and solutions. - Use anhydrous solvents for stock solutions.[4] - Minimize the time the reagent is in an aqueous solution, especially at pH > 7.5.[3]
Precipitation of the Compound Poor solubility in aqueous buffers.- Prepare a concentrated stock solution in a dry, water-miscible organic solvent like DMSO or DMF.[1][5][6] - Ensure the final concentration of the organic solvent in the reaction mixture is low enough to maintain protein solubility (typically <10%).[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The primary degradation pathway for the maleimide group in this compound is hydrolysis. In the presence of water, the maleimide ring can be opened through nucleophilic attack by water or hydroxide (B78521) ions, forming an unreactive maleamic acid derivative. This reaction is significantly accelerated at higher pH values.[1][2][3][8]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize hydrolysis and maintain reactivity, this compound should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.[6][9][10]

  • Atmosphere: Under an inert gas like nitrogen or argon.[9]

  • Moisture: In a desiccated environment.[4][9]

  • Light: Protected from light.[9]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in a dry, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5][6] These solvents should be anhydrous to prevent hydrolysis of the maleimide group during storage.[4] Stock solutions should be stored at -20°C.[7] Avoid storing this compound in aqueous solutions for any extended period.[1]

Q4: What is the optimal pH for performing conjugation reactions with this compound?

A4: The reaction of the maleimide group with a thiol (sulfhydryl) group is most efficient and specific at a pH range of 6.5 to 7.5.[1][3][5] Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide can also react with primary amines.[1][3]

Q5: How can I detect and quantify the hydrolysis of this compound?

A5: The hydrolysis of the maleimide ring can be monitored using a few analytical techniques:

  • UV-Vis Spectroscopy: The maleimide group has a characteristic UV absorbance that is lost upon ring-opening hydrolysis.[8][11]

  • Mass Spectrometry: This technique can be used to identify the mass of the hydrolyzed product.[12][13]

  • Thiol Titration Assay: The number of reactive maleimide groups can be determined by reacting the sample with a known excess of a thiol-containing reagent and then quantifying the remaining unreacted thiol using a chromogen like Ellman's reagent.[14]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation
  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][9]

    • Prepare a 10-100 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[4]

  • Preparation of Molecule to be Conjugated:

    • Dissolve the thiol-containing molecule (e.g., protein, peptide) in a suitable amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH of 6.5-7.5.[1][15]

    • If the molecule contains disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP and subsequently remove it before adding the maleimide reagent.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.[15]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][15]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., desalting column) or dialysis.[4][15]

Protocol 2: Post-Conjugation Hydrolysis for Thioether Bond Stabilization

While hydrolysis of the unreacted maleimide is undesirable, hydrolysis of the thiosuccinimide ring after conjugation can stabilize the linkage and prevent the reverse Michael addition reaction.[12][16][17]

  • Purification of the Conjugate:

    • Following the conjugation reaction (Protocol 1), purify the conjugate to remove any unreacted thiol-containing molecules.

  • Inducing Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[3]

    • Incubate at room temperature or 37°C and monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry.[12]

Visualizations

Caption: Hydrolysis of the maleimide ring of this compound.

Workflow_for_Preventing_Hydrolysis A Store this compound (-20°C, desiccated, inert gas) B Equilibrate to Room Temperature Before Opening A->B C Prepare Stock Solution (Anhydrous DMSO or DMF) B->C E Perform Conjugation Reaction (Immediately after solution prep) C->E D Prepare Reaction Buffer (pH 6.5-7.5) D->E F Purify Conjugate E->F

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing Mal-PEG1-Bromide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG1-Bromide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your conjugation experiments in a question-and-answer format.

Q1: Why am I observing low or no conjugation of this compound to my thiol-containing molecule?

A1: Low conjugation efficiency can stem from several factors, primarily related to the maleimide (B117702) group's stability and the availability of reactive thiols.

  • Maleimide Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1][2] It is crucial to prepare aqueous solutions of this compound immediately before use and to conduct the reaction within the optimal pH range of 6.5-7.5.[1][2] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1][3]

  • Thiol Oxidation: Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[3][4] This can be prevented by degassing buffers to remove oxygen and including a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[3]

  • Insufficient Molar Ratio: A molar excess of the maleimide-containing reagent is generally recommended to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule.[2][3][5]

Q2: My conjugation yield is inconsistent between experiments. What could be the cause?

A2: Inconsistent yields are often due to variations in reaction conditions and reagent handling.

  • pH Control: The rate and selectivity of the maleimide-thiol reaction are highly pH-dependent.[2] Ensure your reaction buffer is consistently prepared and maintained within the optimal pH 6.5-7.5 range.

  • Reagent Stability: this compound should be stored at -20°C and protected from moisture.[6] When preparing stock solutions in organic solvents like DMSO or DMF, use anhydrous grades to prevent hydrolysis.[5][7] Allow the reagent to warm to room temperature before opening to avoid condensation.[8]

  • Reaction Time and Temperature: Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[2][3] Longer incubation times at lower temperatures can be beneficial for sensitive proteins.[2][5] Ensure consistency in these parameters across experiments.

Q3: I am observing non-specific labeling or side products. How can I improve specificity?

A3: Non-specific reactions can occur, particularly with amine groups at higher pH.

  • Maintain Optimal pH: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2] Sticking to the pH range of 6.5-7.5 is critical for ensuring chemoselectivity for thiols.[1][9]

  • N-terminal Cysteine Side Reactions: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction leading to a thiazine (B8601807) rearrangement can occur, especially at neutral or basic pH.[3][10] Performing the conjugation at a more acidic pH (e.g., pH 5.0-6.0) can help to minimize this by keeping the N-terminal amine protonated.[3][10]

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for this compound conjugation?

A: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][9] Within this range, the reaction is highly selective for thiol groups over other nucleophiles like amines. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]

Q: Do I need to reduce disulfide bonds before conjugation?

A: Yes, if your protein or peptide contains disulfide bonds, they must be reduced to generate free thiols for conjugation.[3][4] TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[3] DTT (dithiothreitol) can also be used, but excess DTT must be removed prior to conjugation to prevent it from reacting with the maleimide.[3]

Q: How should I store this compound?

A: this compound powder should be stored at -20°C, desiccated, and protected from light.[6] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods (e.g., up to one month), but fresh solutions are always recommended.[5][7] Aqueous solutions should be prepared immediately before use and not stored.[1]

Q: What is the stability of the formed thioether bond?

A: The thioether bond formed between a maleimide and a thiol is generally stable.[11] However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the conjugated molecule.[1][11][12] After conjugation, hydrolysis of the succinimide (B58015) ring in the conjugate can occur, which results in a more stable, ring-opened product that is less susceptible to this exchange.[1][13][14]

Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsPotential Side Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedReaction with amines, maleimide hydrolysis[1][2]

Table 2: Common Reducing Agents for Disulfide Bonds

Reducing AgentRecommended Molar ExcessIncubation TimeRemoval Required Before Conjugation?
TCEP10-100 fold[5]30-60 minutes[3]No[3][15]
DTT10-100 fold[3]30-60 minutes[3]Yes[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

  • Protein Preparation and Disulfide Reduction:

    • Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-5 mM EDTA).

    • If the protein contains disulfide bonds, add TCEP to a final concentration of a 10-100 fold molar excess over the protein.

    • Incubate at room temperature for 30-60 minutes.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[2][3][5]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess this compound.[3]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[3]

Protocol 2: Monitoring Conjugation Efficiency using RP-HPLC

  • Method Setup:

    • Use a C18 reverse-phase HPLC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Set up a gradient elution (e.g., 5% to 95% B over 30 minutes).[2]

    • Monitor absorbance at 280 nm (for the protein) and, if applicable, a wavelength corresponding to the molecule attached to the PEG-bromide end.

  • Analysis:

    • Inject samples of the unconjugated protein, the this compound reagent, and the conjugation reaction mixture at different time points.

    • The unconjugated protein, the conjugate, and the unreacted reagent will have different retention times, allowing for the quantification of the conjugation efficiency.[2]

Visualizations

Conjugation_Workflow Protein Thiol-containing Protein Reduction Reduce Disulfide Bonds (e.g., TCEP) Protein->Reduction Reduced_Protein Reduced Protein (Free Thiols) Reduction->Reduced_Protein Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_Protein->Conjugation Mal_PEG_Br This compound (in DMSO/DMF) Mal_PEG_Br->Conjugation Conjugate Protein-S-PEG1-Bromide Conjugate Conjugation->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product Troubleshooting_Logic Start Low Conjugation Yield Check_Maleimide Check Maleimide Activity Start->Check_Maleimide Is reagent active? Check_Thiol Check Thiol Availability Start->Check_Thiol Are thiols free? Check_Conditions Check Reaction Conditions Start->Check_Conditions Are conditions optimal? Sol_Maleimide Use fresh this compound and anhydrous solvent Check_Maleimide->Sol_Maleimide Sol_Thiol Ensure complete disulfide reduction (use TCEP, degas buffer) Check_Thiol->Sol_Thiol Sol_pH Verify buffer pH is 6.5-7.5 Check_Conditions->Sol_pH Sol_Ratio Optimize molar ratio (increase this compound) Check_Conditions->Sol_Ratio Side_Reactions Maleimide Maleimide Thiol Thiol (R-SH) (pH 6.5-7.5) Maleimide->Thiol Desired Reaction Hydrolysis Hydrolysis (H₂O) (pH > 7.5) Maleimide->Hydrolysis Side Reaction Amine Amine (R-NH₂) (pH > 7.5) Maleimide->Amine Side Reaction Desired_Product Stable Thioether Adduct Thiol->Desired_Product Inactive_Product Inactive Maleic Amide Hydrolysis->Inactive_Product Amine_Adduct Amine Adduct (Side Product) Amine->Amine_Adduct

References

Technical Support Center: Disulfide Bond Reduction for Mal-PEG1-Bromide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide bond reduction and subsequent conjugation with Maleimide-PEG1-Bromide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why do I need to reduce disulfide bonds before conjugating with a maleimide (B117702) compound?

A1: Maleimide compounds, such as Mal-PEG1-Bromide, react specifically with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2] In many proteins, particularly antibodies, cysteine residues often exist in an oxidized state, forming disulfide bonds (-S-S-).[1][2] These disulfide bonds are unreactive with maleimides.[3][4] Therefore, a reduction step is necessary to break these bonds and generate the free thiols required for the conjugation reaction to proceed.[1]

Q2: Which reducing agent should I choose, TCEP or DTT?

A2: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide conjugation reactions.[5] Unlike DTT (dithiothreitol), TCEP is a non-thiol-containing reductant, which means any excess TCEP does not need to be removed before adding the maleimide reagent, as it will not compete for reaction.[5][6][7] TCEP is also more stable, odorless, and effective over a wider pH range (1.5-8.5) compared to DTT, which is most effective at a pH greater than 7.[5][8][9] If DTT is used, it is crucial to remove any excess DTT before proceeding with the conjugation, typically by using a desalting column or buffer exchange.[5][10]

Q3: What are the optimal pH conditions for the reduction and conjugation steps?

A3: For the reduction step using TCEP, a broad pH range of 1.5 to 8.5 is effective.[8] The subsequent thiol-maleimide conjugation reaction is most efficient and selective at a pH between 6.5 and 7.5.[4][11][] At a pH below 6.5, the reaction rate decreases, while at a pH above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[4][13] Therefore, using a buffer such as PBS, HEPES, or Tris within the pH 7.0-7.5 range is recommended for the conjugation step.[3][14]

Q4: Can the thioether bond formed during the maleimide conjugation be reversed?

A4: Yes, the thioether bond formed between a maleimide and a cysteine thiol is potentially reversible through a process called a retro-Michael reaction.[4][15] This can be a significant issue, especially in environments rich in other thiols like glutathione (B108866) in vivo, potentially leading to the transfer of the conjugated payload to other molecules.[4][16]

Q5: What are some common side reactions to be aware of during maleimide conjugation?

A5: Besides the retro-Michael reaction, other potential side reactions include:

  • Hydrolysis of the maleimide: The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive to thiols.[4][13] It is recommended to prepare aqueous solutions of maleimide reagents immediately before use.[4]

  • Reaction with amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine residues.[4][13]

  • Thiazine (B8601807) rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[4][17][18]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conjugation efficiency 1. Incomplete disulfide bond reduction: The target cysteine residues may still be in their oxidized disulfide form. 2. Re-oxidation of thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions. 3. Hydrolyzed maleimide reagent: The maleimide may have been inactivated due to hydrolysis in an aqueous solution. 4. Suboptimal pH: The pH of the reaction buffer may be too low, slowing down the reaction rate.1. Ensure a sufficient molar excess of the reducing agent (e.g., 10-100 fold molar excess of TCEP) and adequate incubation time (e.g., 30-60 minutes at room temperature).[5][14] 2. Degas all buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[3][5] 3. Always prepare aqueous solutions of maleimide reagents fresh, immediately before use. For storage, dissolve in a dry, biocompatible organic solvent like DMSO or DMF.[4] 4. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[4][]
Precipitation of protein during the reaction 1. Use of organic co-solvent: The addition of DMSO or DMF to dissolve the maleimide reagent may cause some proteins to precipitate. 2. Protein concentration: High protein concentrations can increase the likelihood of aggregation.1. If precipitation occurs after adding the maleimide solution, try adding more of the organic co-solvent to the mixture to improve solubility.[3] For maleimides with good hydrophilicity, they can be dissolved in water.[3] 2. Work with a protein concentration that is known to be stable under the reaction conditions, typically between 1-10 mg/mL.[2][3]
Off-target labeling (e.g., on lysines) 1. High pH: The reaction pH is above 7.5, leading to competitive reaction with primary amines.[4][13]1. Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[11][]
Loss of conjugated payload in vivo 1. Retro-Michael reaction: The thioether bond is reversing in the presence of endogenous thiols like glutathione.[4][16]1. To increase the stability of the conjugate, one strategy is to induce hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to 8.5-9.0. This forms a stable ring-opened structure.[4] Another approach involves using maleimide derivatives that are designed to form more stable linkages.[19] For N-terminal cysteine conjugations, the formation of a more stable thiazine structure can be promoted.[20][21]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents
Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemical Nature Non-thiol containing phosphine[7][8]Thiol-containing compound[6][8]
Effective pH Range 1.5 - 8.5[8][9]> 7.0[5][8]
Removal Required Before Maleimide Addition? No[5][6]Yes[5][10]
Stability More resistant to air oxidation[8][9]Sensitive to oxidation[8]
Odor Odorless[8][9]Slight sulfur smell[8]
Table 2: Recommended Reaction Conditions
Parameter Disulfide Reduction (with TCEP) Maleimide-Thiol Conjugation
pH 1.5 - 8.5[8]6.5 - 7.5[]
Temperature Room Temperature[3][9]4°C to Room Temperature[2][3]
Duration 20 - 60 minutes[3][10]2 hours to overnight[2][14]
Molar Excess of Reagent 10-100x molar excess over protein[10][14]10-20x molar excess over protein (starting point for optimization)[10][14]
Recommended Buffers N/APBS, Tris, or HEPES (10-100 mM)[10][14]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using TCEP

This protocol provides a general guideline for reducing disulfide bonds in a protein sample prior to maleimide conjugation.

Materials:

  • Protein sample (e.g., antibody)

  • TCEP HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5[1]

  • Nitrogen or Argon gas (optional)

Procedure:

  • Prepare the protein solution to a concentration of 1-10 mg/mL in the degassed reaction buffer.[2][3]

  • Prepare a fresh stock solution of TCEP HCl in the reaction buffer.

  • Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess relative to the protein.[10][14]

  • If possible, flush the headspace of the reaction vial with an inert gas (nitrogen or argon) and cap tightly to prevent re-oxidation.[2][3]

  • Incubate the mixture at room temperature for 30-60 minutes.[5]

  • The reduced protein solution can be used directly in the subsequent maleimide conjugation reaction without the need to remove the TCEP.[5][6]

Protocol 2: this compound Conjugation to Reduced Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG to the free thiols of a reduced protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[10][14]

  • Add the this compound solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point for optimization.[5][14]

  • Mix thoroughly and incubate the reaction. The incubation can be performed for 2 hours at room temperature or overnight at 4°C.[2][14] Protect the reaction from light if using a fluorescently-tagged maleimide.[14]

  • (Optional) To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess this compound.[5]

  • Purify the resulting conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (gel filtration), HPLC, or FPLC are common methods.[2][3]

  • For storage, the purified conjugate can be kept at 2-8°C in the dark for up to one week.[14] For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%), or adding 50% glycerol (B35011) and storing at -20°C.[10][14]

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Maleimide Conjugation cluster_purification Step 3: Purification protein Protein with Disulfide Bonds (-S-S-) add_tcep Add TCEP (10-100x molar excess) protein->add_tcep incubation_reduction Incubate (RT, 30-60 min) add_tcep->incubation_reduction reduced_protein Reduced Protein with Free Thiols (-SH) incubation_reduction->reduced_protein add_mal Add this compound (10-20x molar excess) reduced_protein->add_mal incubation_conjugation Incubate (RT for 2h or 4°C overnight) add_mal->incubation_conjugation conjugated_protein PEGylated Protein Conjugate incubation_conjugation->conjugated_protein purify Purify (e.g., SEC) conjugated_protein->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for disulfide reduction and maleimide conjugation.

reaction_pathway cluster_reduction Disulfide Reduction cluster_conjugation Thiol-Maleimide Conjugation (Michael Addition) cluster_side_reaction Potential Side Reaction: Hydrolysis Protein-S-S-Protein Protein Disulfide Bond Reduced_Protein 2 x Protein-SH (Free Thiols) Protein-S-S-Protein->Reduced_Protein + TCEP TCEP TCEP TCEP_O TCEP=O TCEP->TCEP_O Thiol Protein-SH Maleimide This compound Conjugate Stable Thioether Bond (Protein-S-PEG1-Bromide) Thiol->Conjugate + Maleimide Maleimide_hydrolysis This compound Inactive_product Inactive Maleic Amide Maleimide_hydrolysis->Inactive_product + H2O H2O H2O (pH > 7.5)

Caption: Chemical pathways for disulfide reduction and maleimide conjugation.

References

Technical Support Center: Improving Solubility of Mal-PEG1-Bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Mal-PEG1-Bromide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a bioconjugation linker consisting of a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a bromide functional group. The maleimide group selectively reacts with thiol (-SH) groups on molecules like proteins or peptides, while the bromide can be used for other chemical modifications.[1] The PEG component is included to improve the hydrophilicity and overall solubility of the resulting conjugate.[1][2] Proper solubility is crucial for the successful handling, purification, and formulation of the conjugate, as well as for its performance in biological assays and as a therapeutic agent.[3]

Q2: What are the primary factors influencing the solubility of this compound conjugates?

A2: The solubility of this compound conjugates is influenced by several factors:

  • The conjugated molecule: The inherent hydrophobicity of the molecule attached to the linker is a primary determinant of the conjugate's overall solubility.

  • PEG chain length: While this document focuses on PEG1, longer PEG chains generally lead to greater hydrophilicity and improved solubility.[4][5]

  • pH of the solution: The pH can affect the charge of the conjugated molecule and the stability of the maleimide group, which can influence solubility.[6][7]

  • Solvent choice: The type of solvent used to dissolve the conjugate is critical. Often, an organic co-solvent is required.[8][9]

  • Concentration: Higher concentrations of the conjugate can lead to aggregation and precipitation.[10]

  • Temperature: Temperature can affect solubility, with gentle warming sometimes aiding dissolution.[10]

Q3: What are the recommended storage conditions for this compound and its conjugates to maintain solubility and stability?

A3: this compound and its conjugates are sensitive to moisture and should be stored at -20°C, protected from light.[4][8] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the maleimide group and affect solubility.[8][10] Stock solutions are best prepared fresh in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][11] If short-term storage of a stock solution is necessary, it should be stored at -20°C.[10]

Q4: Can I use aqueous buffers to directly dissolve this compound conjugates?

A4: Direct dissolution in aqueous buffers is often challenging, especially if the conjugated molecule is hydrophobic.[12] The recommended method is to first dissolve the conjugate in a minimal amount of a water-miscible anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.[9][12] This stock solution can then be carefully added to the desired aqueous buffer.[8] It is important to ensure the final concentration of the organic solvent in the aqueous buffer is low (typically below 10% v/v) to avoid precipitation of proteins or other biomolecules.[8][12]

Troubleshooting Guide

Problem 1: The this compound conjugate powder is not dissolving in the organic solvent (DMSO or DMF).

  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Make sure you are using an adequate volume of solvent for the amount of powder. It is often helpful to start with a small amount of the conjugate and incrementally add the solvent.[10]

  • Possible Cause 2: The compound requires energy to dissolve.

    • Solution: Gentle warming of the solution (not exceeding 37°C) and vortexing can help facilitate dissolution.[10] For more persistent solubility issues, brief sonication in an ultrasonic bath (2-5 minutes) can be effective.[10]

  • Possible Cause 3: Poor quality or non-anhydrous solvent.

    • Solution: Use a fresh vial of high-purity, anhydrous DMSO or DMF. The presence of water can negatively impact solubility and lead to the degradation of the maleimide group.[10]

Problem 2: The conjugate solution appears cloudy or shows particulates after dissolving in the organic solvent.

  • Possible Cause 1: Incomplete dissolution.

    • Solution: Continue to vortex or sonicate the solution as described above to ensure all particles have dissolved.

  • Possible Cause 2: The concentration is too high.

    • Solution: The prepared concentration may be above the solubility limit of the conjugate in the chosen solvent. Dilute the solution with additional anhydrous solvent. It is advisable to work with stock solution concentrations in the range of 10-20 mM.[10]

Problem 3: Precipitation occurs when the conjugate stock solution (in DMSO/DMF) is added to an aqueous reaction buffer.

  • Possible Cause: "Salting out" or poor solubility in the aqueous buffer.

    • Solution 1: Optimize the percentage of organic co-solvent. Keep the final concentration of DMSO or DMF in the aqueous mixture below 10% (v/v) to prevent the precipitation of the conjugate or other components in the reaction, such as proteins.[8][12]

    • Solution 2: Add the stock solution slowly while vortexing. Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while gently vortexing. This allows for rapid dispersion and prevents localized high concentrations that can trigger precipitation.[10]

    • Solution 3: Adjust the pH of the reaction buffer. The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[13][14] Adjusting the pH within this range may improve the solubility of the conjugate. However, be mindful that pH values above 7.5 can lead to hydrolysis of the maleimide group.[7][8]

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound conjugates are not extensively published, the following table provides examples of solubility enhancement achieved with similar PEG linkers, illustrating the potential for significant improvements.

Hydrophobic DrugPEG Linker TypeFold Increase in Solubility
SN-38Multi-arm PEG400 to 1000-fold[4]
PaclitaxelHumic Acid Complex (contains PEG-like structures)>600-fold[4]

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Conjugate Solution

This protocol provides a general method for dissolving a lyophilized this compound conjugate for use in subsequent experiments.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4), ensuring it is free of thiols.[15]

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial containing the lyophilized this compound conjugate to warm to room temperature before opening to prevent moisture condensation.[8]

  • Prepare Stock Solution:

    • Add a minimal amount of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).[10]

    • Vortex the vial thoroughly to ensure the conjugate is completely dissolved. If particulates remain, sonicate the vial in an ultrasonic bath for 2-5 minutes.[10]

  • Prepare Final Aqueous Solution:

    • Slowly add the desired volume of the stock solution dropwise to your aqueous buffer while gently vortexing.

    • Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the aqueous solution remains below 10% (v/v).[8][12]

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to further dilute it or optimize the co-solvent percentage.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue with This compound Conjugate dissolution_issue Issue: Powder not dissolving in organic solvent? start->dissolution_issue precipitation_issue Issue: Precipitation upon adding stock to aqueous buffer? dissolution_issue->precipitation_issue No check_solvent_vol Increase solvent volume dissolution_issue->check_solvent_vol Yes optimize_cosolvent Optimize co-solvent % (keep <10% v/v) precipitation_issue->optimize_cosolvent Yes success Success: Soluble Conjugate precipitation_issue->success No warm_sonicate Gentle warming (<=37°C) or sonication check_solvent_vol->warm_sonicate check_solvent_quality Use fresh, anhydrous solvent warm_sonicate->check_solvent_quality check_solvent_quality->precipitation_issue slow_addition Add stock solution slowly while vortexing optimize_cosolvent->slow_addition adjust_ph Adjust buffer pH (6.5-7.5) slow_addition->adjust_ph fail Issue Persists: Consider longer PEG linker or different conjugate adjust_ph->fail

Caption: Troubleshooting workflow for this compound conjugate solubility issues.

G cluster_1 Factors Influencing Solubility conjugate This compound Conjugate Solubility hydrophobicity Hydrophobicity of Conjugated Molecule conjugate->hydrophobicity peg_length PEG Chain Length (Longer = More Soluble) conjugate->peg_length ph Solution pH (Affects Charge & Stability) conjugate->ph solvent Solvent Choice (Organic Co-solvent often needed) conjugate->solvent concentration Concentration (High conc. can lead to aggregation) conjugate->concentration

Caption: Key factors that influence the solubility of this compound conjugates.

References

Technical Support Center: Retro-Michael Reaction in Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting protocols and answers to frequently asked questions regarding the instability of maleimide (B117702) conjugates due to the retro-Michael reaction.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a problem for my maleimide conjugates?

A1: The thiol-maleimide conjugation reaction, a Michael addition, forms a thioether bond that is crucial for linking molecules like drugs or fluorophores to proteins. However, this reaction is reversible under physiological conditions. The retro-Michael reaction is the reversal of this process, where the thioether bond breaks, leading to deconjugation. This is problematic as it can cause premature release of the conjugated payload (e.g., a cytotoxic drug in an antibody-drug conjugate or ADC), which can lead to reduced efficacy and potential off-target toxicity. The released maleimide-payload can then react with other thiol-containing molecules in the biological environment, such as glutathione (B108866) or albumin.

Q2: What factors influence the rate of the retro-Michael reaction?

A2: The stability of the maleimide-thiol linkage is influenced by several factors:

  • pH: The reaction is influenced by pH, with the retro-Michael reaction being more prominent in physiological or higher pH environments.

  • Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.

  • Thiol Concentration: The presence of other thiols, like glutathione in plasma, can drive the equilibrium towards deconjugation through thiol exchange.

  • Maleimide Structure: The substituent on the maleimide nitrogen (N-substituent) significantly impacts stability. N-aryl maleimides, for example, tend to form more stable conjugates than traditional N-alkyl maleimides because they promote a stabilizing hydrolysis reaction.

Q3: What is thiosuccinimide ring hydrolysis and how does it help?

A3: The thiosuccinimide ring formed after the initial conjugation can undergo an irreversible hydrolysis reaction, where a water molecule is added to open the ring, forming a stable maleamic acid thioether. This ring-opened structure is no longer susceptible to the retro-Michael reaction, thus permanently locking the payload onto the protein. The rate of this stabilizing hydrolysis is a competing process with the undesirable retro-Michael reaction. Strategies to enhance conjugate stability often focus on accelerating this hydrolysis.

Q4: Can I prevent the retro-Michael reaction entirely?

A4: While completely preventing the possibility of the retro-Michael reaction is difficult with standard maleimides, its detrimental effects can be largely mitigated. The most effective strategy is to promote the stabilizing hydrolysis of the thiosuccinimide ring after conjugation. This can be achieved by incubating the conjugate under slightly alkaline conditions (e.g., pH 8.5-9.0) or by using next-generation "self-hydrolyzing" maleimides that are designed to undergo rapid ring-opening at physiological pH.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Loss of Conjugated Payload During Storage or In Vitro/In Vivo Experiments
  • Symptom: You observe a decrease in the drug-to-antibody ratio (DAR) over time, or an increase in free payload in your analytical runs (e.g., HPLC, LC-MS). In functional assays, you may see reduced efficacy.

  • Potential Cause: The retro-Michael reaction is leading to deconjugation and payload loss.

  • Troubleshooting Steps:

    • Confirm the Cause: Use an analytical method like HPLC or LC-MS to monitor the stability of your conjugate over time in a relevant buffer (e.g., PBS pH 7.4) or in plasma. The appearance of a peak corresponding to the free maleimide-payload and/or its adducts with other thiols confirms deconjugation.

    • Induce Hydrolysis: Implement a post-conjugation hydrolysis step. After purification of your conjugate, adjust the buffer pH to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the reaction by mass spectrometry to confirm the mass shift corresponding to the addition of one water molecule. Once complete, neutralize the solution for storage.

    • Use Stabilizing Maleimides: For future conjugations, consider using maleimide derivatives with electron-withdrawing N-substituents (e.g., N-aryl maleimides), which are designed to accelerate the rate of the stabilizing hydrolysis reaction.

Issue 2: Inconsistent or Unreliable Results in Cell-Based Assays
  • Symptom: You observe high variability in your assay results (e.g., cytotoxicity, receptor binding) between different batches of the conjugate or even within the same experiment.

  • Potential Cause: Your conjugate is unstable in the assay medium, leading to a variable concentration of the active, conjugated molecule over the course of the experiment. The released payload might also be causing off-target effects.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate your conjugate in the cell culture media you use for your assays at 37°C. Take samples at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the amount of intact conjugate remaining.

    • Stabilize the Conjugate: If instability is confirmed, use the post-conjugation hydrolysis protocol described in Issue 1 to create a stable, ring-opened conjugate before using it in your assays.

    • Purify Immediately Before Use: If a hydrolysis step is not feasible, consider purifying the conjugate immediately before adding it to your assay to remove any payload that may have dissociated during storage.

Quantitative Data Summary

The stability of maleimide-thiol adducts is highly dependent on the maleimide structure and the surrounding conditions. The following tables summarize representative data from the literature.

Table 1: Half-life of Maleimide-Thiol Adducts
Maleimide TypeConditionHalf-life (t½)Reference
N-Ethylmaleimide AdductIn presence of glutathione20 - 80 hours
N-Ethylmaleimide AdductIncubated with glutathione3.1 - 18 hours
"Self-hydrolysing" ADCN-acetyl cysteine buffer (pH 8, 37°C)No measurable drug loss over 2 weeks
Control (Maleimidocaproyl) ADCN-acetyl cysteine buffer (pH 8, 37°C)~50% drug loss over 2 weeks
Conjugates with Electron-Withdrawing N-substituents (Post-hydrolysis)Not specified> 2 years
Table 2: Impact of pH on Hydrolysis
Maleimide LinkerpHTemperature% Hydrolysis & TimeReference
PEG Maleimide ADC7.437°C30% after 16 hours
PEG Maleimide ADC9.237°CComplete after 14 hours
Mal-Peg6C2 Linker8.537°C29% after 14 hours
Mal-Peg6C2 Linker9.237°C54% after 14 hours

Experimental Protocols

Protocol 1: Monitoring Conjugate Stability by RP-HPLC

This protocol allows for the assessment of conjugate stability by separating the intact conjugate from the deconjugated payload.

Objective: To quantify the rate of deconjugation via the retro-Michael reaction.

Materials:

  • Purified maleimide conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or other relevant thiol

  • Incubator or water bath set to 37°C

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV-Vis or MS detector

Procedure:

  • Prepare a solution of your conjugate in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • To initiate the deconjugation study, add a molar excess of a competing thiol, such as glutathione (e.g., to a final concentration of 1-5 mM).

  • Incubate the solution at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by RP-HPLC.

  • Quantify the peak areas corresponding to the intact conjugate and any released payload or new adducts.

  • Plot the percentage of intact conjugate remaining over time to determine its stability profile.

Protocol 2: Post-Conjugation Stabilization by Induced Hydrolysis

This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to generate a stable, irreversible conjugate.

Objective: To prevent the retro-Michael reaction by converting the thiosuccinimide to a stable maleamic acid thioether.

Materials:

  • Purified maleimide conjugate in a suitable buffer (e.g., PBS)

  • High pH buffer (e.g., Borate or Phosphate buffer, pH 8.5-9.0)

  • Incubator or water bath

  • LC-MS system to monitor the reaction

Procedure:

  • After purifying your initial conjugate, exchange it into a buffer with a pH of 8.5-9.0.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C). The optimal time will depend on the specific maleimide and may require optimization (a typical starting point is several hours to overnight).

  • Monitor the progress of the hydrolysis by LC-MS. Look for a mass increase in your conjugate corresponding to the addition of a single water molecule (18.015 Da).

  • Once the hydrolysis is complete (i.e., the peak for the unhydrolyzed conjugate is gone), adjust the pH back to a neutral range (e.g., pH 7.0-7.4) for storage or downstream applications.

Visualizations

Retro_Michael_Reaction cluster_0 Conjugation Pathway cluster_1 Post-Conjugation Fates Protein_SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Protein_SH->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thiosuccinimide_Adduct Stable_Adduct Ring-Opened Adduct (Stable) Thiosuccinimide_Adduct->Stable_Adduct Irreversible Hydrolysis (Desired Pathway) Deconjugated_Protein Protein-SH Thiosuccinimide_Adduct->Deconjugated_Protein Reversible Retro-Michael (Undesired Pathway) Thiosuccinimide_Adduct->Deconjugated_Protein Payload_Exchange Exchanged Payload (e.g., GSH-Payload) GSH Glutathione (GSH) GSH->Payload_Exchange Thiol Exchange

Caption: Competing pathways for a maleimide-thiol conjugate.

Technical Support Center: Mal-PEG1-Bromide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG1-Bromide reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound with a thiol-containing molecule?

The core reaction is a Michael addition, where the maleimide (B117702) group of this compound reacts with a sulfhydryl (thiol) group from a molecule, such as a cysteine residue on a protein, to form a stable thioether bond.[1][2] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[2][3] The bromide end of the molecule is a good leaving group, available for subsequent nucleophilic substitution reactions.[4][5]

Q2: What are the optimal reaction conditions for a maleimide-thiol conjugation?

For efficient and selective conjugation, it is recommended to maintain a pH between 6.5 and 7.5.[2][3] The reaction is typically performed in a degassed buffer, such as phosphate-buffered saline (PBS), Tris, or HEPES, at room temperature for 2 hours or at 4°C overnight.[6][7] To prevent the oxidation of free thiols, it is advisable to work in an oxygen-free environment and consider adding a chelating agent like EDTA to the buffer.[6]

Q3: What are the common side reactions, and how can they be minimized?

The primary side reactions include:

  • Hydrolysis of the maleimide ring: The maleimide group can undergo hydrolysis, rendering it inactive for conjugation.[1][8] This can be minimized by using the this compound reagent promptly after dissolution and maintaining the recommended pH range.

  • Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of a protein or lysine (B10760008) residues.[6] Sticking to a pH of 6.5-7.5 minimizes this.

  • Thiol oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[6] This can be prevented by using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation and degassing buffers.[6]

  • Retro-Michael reaction: The formed thiosuccinimide linkage can be reversible, especially under certain conditions, leading to deconjugation.[2][9] Some strategies to overcome this include using self-hydrolyzing maleimides that form a more stable ring-opened structure post-conjugation.[9]

  • Thiazine (B8601807) rearrangement: With unprotected N-terminal cysteines, a thiazine rearrangement can occur.[10] This can be avoided by performing the conjugation at a more acidic pH (around 5.0) or by acetylating the N-terminal cysteine.[6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Maleimide reagent hydrolyzed.Prepare fresh maleimide stock solution in anhydrous DMSO or DMF and use immediately.[6]
Thiol groups are oxidized.Reduce the protein/peptide with TCEP or DTT prior to conjugation. If using DTT, remove it before adding the maleimide reagent.[6]
Incorrect pH of the reaction buffer.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2]
Low Yield of Conjugate Insufficient molar excess of the maleimide reagent.Optimize the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a good starting point.[6]
Reaction time is too short.Increase the incubation time or consider performing the reaction overnight at 4°C.[6]
Presence of Multiple Products Non-specific binding to other nucleophiles.Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[2]
Hydrolysis of the succinimide (B58015) ring post-conjugation.This can lead to isomeric products.[1] While difficult to prevent entirely, rapid purification of the conjugate can minimize heterogeneity.
Aggregation of the protein/peptide.Optimize buffer conditions, including ionic strength and excipients. Analyze by size-exclusion chromatography (SEC).
Inconsistent Results Variability in the number of free thiols.Quantify the number of free thiols before each reaction using Ellman's reagent (DTNB).
Oxygen contamination.Degas all buffers and solutions thoroughly before use.[6]

Experimental Protocols for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the this compound conjugation reaction.

UV-Vis Spectroscopy

Principle: This method can be used if the maleimide-containing reagent has a distinct UV absorbance that changes upon conjugation. While this compound itself may not have a strong chromophore, this technique is useful for monitoring the consumption of a thiol-containing molecule if it has a characteristic absorbance. Alternatively, a chromophoric maleimide can be used as a model system to optimize reaction conditions.[1]

Protocol:

  • Measure the UV-Vis spectrum of the starting thiol-containing molecule.

  • At various time points during the reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding excess free thiol like N-acetyl cysteine).

  • Measure the UV-Vis spectrum of the aliquot.

  • Monitor the decrease in the absorbance of the starting material or the appearance of a new peak corresponding to the conjugate.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique to separate and quantify the starting materials, conjugate, and any byproducts. Reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) are commonly used.[11][12]

Protocol (RP-HPLC):

  • Set up an RP-HPLC system with a C4, C8, or C18 column.

  • Establish a gradient elution method using two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • At specific time intervals, take a sample from the reaction mixture and quench it.

  • Inject the quenched sample into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 220 nm for peptide bonds or 280 nm for proteins containing Trp and Tyr).

  • Calculate the percentage of starting material remaining and the percentage of product formed based on the peak areas.

Table 1: Example RP-HPLC Data for Reaction Monitoring

Time (minutes)% Unreacted Thiol-Molecule (Peak Area)% Conjugate (Peak Area)
01000
1575.224.8
3048.951.1
6015.784.3
1202.197.9
Mass Spectrometry (MS)

Principle: Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive identification of the starting materials and the desired product by their mass-to-charge ratio (m/z). This technique confirms the successful conjugation and can identify any side products.

Protocol (LC-MS):

  • Interface an HPLC system with a mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Use a column and mobile phases compatible with MS (e.g., formic acid instead of TFA).

  • Inject aliquots of the reaction mixture at different time points.

  • Analyze the mass spectra of the eluting peaks to confirm the molecular weights of the unreacted species and the newly formed conjugate.

Table 2: Expected Molecular Weights in MS Analysis

SpeciesExpected Molecular Weight (Da)
Thiol-containing Peptide (Example)1500.0
This compound248.1
Conjugate (Peptide + this compound)1748.1

Visualizations

Reaction_Pathway Figure 1: this compound Reaction Pathway Thiol Thiol-containing Molecule (R-SH) Conjugate Stable Thioether Conjugate Thiol->Conjugate pH 6.5-7.5 Michael Addition Maleimide This compound Maleimide->Conjugate

Caption: Figure 1: this compound Reaction Pathway

Experimental_Workflow Figure 2: Workflow for Monitoring Reaction Progress cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring Thiol_Prep Prepare Thiol-Molecule (Reduce if necessary) Reaction_Mix Mix Reactants (pH 6.5-7.5) Thiol_Prep->Reaction_Mix Maleimide_Prep Prepare this compound (Freshly dissolved) Maleimide_Prep->Reaction_Mix Sampling Take Aliquots at Time Points Reaction_Mix->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC / LC-MS Quenching->Analysis

Caption: Figure 2: Workflow for Monitoring Reaction Progress

Troubleshooting_Logic Figure 3: Troubleshooting Low Conjugation Yield Start Low Yield? Check_Thiol Free Thiols Present? Start->Check_Thiol Check_Maleimide Maleimide Active? Check_Thiol->Check_Maleimide Yes Reduce_Thiols Reduce Disulfides (TCEP) Check_Thiol->Reduce_Thiols No Check_pH pH 6.5-7.5? Check_Maleimide->Check_pH Yes Fresh_Maleimide Use Fresh Maleimide Stock Check_Maleimide->Fresh_Maleimide No Optimize_Ratio Optimize Molar Ratio Check_pH->Optimize_Ratio Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No

Caption: Figure 3: Troubleshooting Low Conjugation Yield

References

Effect of temperature on Mal-PEG1-Bromide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maleimide-PEG Conjugation

Welcome to the technical support center for Maleimide-PEG conjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of temperature on your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for maleimide-thiol conjugation reactions?

A1: The optimal temperature for maleimide-thiol conjugation is a balance between reaction rate and the stability of the maleimide (B117702) group.

  • Room Temperature (20-25°C): This is the most common temperature for maleimide conjugations. Reactions are typically efficient and proceed to completion within 30 minutes to 2 hours[1][2].

  • Refrigerated Temperature (2-8°C): For sensitive proteins or to minimize side reactions like hydrolysis, the reaction can be performed overnight at 2-8°C[3]. The lower temperature slows the reaction rate, necessitating a longer incubation time[4].

  • Elevated Temperature (e.g., 37°C): While this can increase the reaction rate, it also significantly accelerates the rate of maleimide hydrolysis, a competing side reaction that deactivates the maleimide group, especially at neutral or alkaline pH.[5][6] Therefore, temperatures above room temperature are generally not recommended without careful optimization.

Q2: How does temperature affect the stability of my Maleimide-PEG reagent?

A2: Maleimide-functionalized reagents are susceptible to hydrolysis, and the rate of this hydrolysis is temperature-dependent.

  • Storage: For long-term stability, maleimide-containing products should be stored at -20°C in an anhydrous state[7].

  • In Aqueous Solution: Once dissolved in an aqueous buffer, the maleimide group is prone to ring-opening hydrolysis. This degradation process is faster at higher temperatures.[5] For instance, the rate of hydrolysis for an 8-arm PEG-maleimide was found to be approximately five times higher at 37°C than at 20°C at pH 7.4[5]. Therefore, aqueous solutions of maleimide reagents should be prepared fresh and used immediately[7].

Q3: Can I perform the conjugation at 37°C to speed it up?

A3: While increasing the temperature to 37°C will accelerate the thiol-maleimide reaction, it is generally discouraged. The primary reason is the significant increase in the rate of maleimide hydrolysis, especially at the optimal conjugation pH of 7.0-7.5.[5][7] This side reaction consumes the maleimide groups, reducing the overall conjugation efficiency. Furthermore, some succinimide (B58015) thioether products can undergo retro-Michael reactions (reversal of the conjugation) at physiological pH and temperature, although this is more of a concern for product stability than initial conjugation efficiency.[6][8]

Q4: I have to perform my conjugation at 4°C. What should I change in my protocol?

A4: Performing the conjugation at 4°C is a common strategy for sensitive biomolecules. Because the reaction rate is slower at this temperature, you should increase the incubation time.[4] A reaction that takes 1-2 hours at room temperature may require an overnight incubation (12-16 hours) at 4°C to achieve a similar conjugation efficiency.[9] It is recommended to empirically determine the optimal incubation time for your specific reactants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Maleimide Hydrolysis: The maleimide reagent was exposed to high temperatures or left in aqueous buffer for too long before the reaction.Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[3][10] Avoid temperatures above room temperature.
Slow Reaction Rate: The reaction was performed at a low temperature (e.g., 4°C) with an insufficient incubation time.Increase the incubation time. A common practice is to let the reaction proceed overnight when working at 4°C.
Thiol Oxidation: Free thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.[10]Reduce disulfide bonds using a reducing agent like TCEP prior to conjugation. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent.[2][10] Also, use degassed buffers to minimize oxidation.[10]
Inconsistent Results Batch-to-Batch Temperature Fluctuations: Inconsistent ambient temperatures can lead to variability in reaction and hydrolysis rates.Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature for all experiments.
Variable Storage of Maleimide: Storing the maleimide reagent improperly (e.g., at 4°C or room temp instead of -20°C) can lead to degradation over time.[7]Always store maleimide reagents at -20°C. Allow the vial to fully equilibrate to room temperature before opening to prevent moisture condensation.[7]
Loss of Product/Activity Post-Conjugation Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur at physiological or higher pH, which is accelerated by temperature.[10][11][12]Perform the conjugation at a more acidic pH (e.g., 6.5) to minimize this side reaction.[10]
Retro-Michael Reaction: The formed thioether bond can be reversible under certain conditions (e.g., presence of other thiols, physiological temperature).[6][8]Ensure complete removal of any reducing agents after the initial reduction step. For storage, consider conditions that enhance stability (e.g., lower pH, frozen).

Data Presentation: Effect of Temperature and pH on Maleimide Stability

The stability of the maleimide group is crucial for successful conjugation and is highly dependent on both temperature and pH. The primary degradation pathway is hydrolysis of the maleimide ring.

Table 1: Influence of Temperature and pH on Maleimide Hydrolysis Rate

pHTemperature (°C)Relative Hydrolysis RateImpact on Conjugation
5.520Very SlowHigh maleimide stability, but conjugation reaction is also slow.
5.537SlowHigh maleimide stability, but conjugation reaction is also slow.
7.4 20 Moderate Good balance; optimal for most conjugations.
7.4 37 Fast (approx. 5x faster than at 20°C)[5] High risk of maleimide deactivation, leading to lower yield.
9.0Room TempVery FastNot recommended; rapid hydrolysis and increased side reactions with amines.[5]

Data compiled from principles described in cited literature.[5]

Experimental Protocols

Protocol: Temperature Optimization for Mal-PEG-Thiol Conjugation

This protocol provides a framework for conjugating a Maleimide-PEG reagent to a thiol-containing protein and optimizing the reaction temperature.

1. Preparation of Reagents:

  • Thiol-Containing Protein: Prepare the protein at a concentration of 1-10 mg/mL in a degassed reaction buffer.[9] A suitable buffer is 1x PBS or 100 mM HEPES at pH 7.0-7.5. Include 1-5 mM EDTA to chelate metal ions that can catalyze thiol oxidation.[10]

  • (Optional) Disulfide Bond Reduction: If the protein contains disulfide bonds, add TCEP to a 10-100 fold molar excess. Incubate for 30-60 minutes at room temperature.[10] TCEP does not need to be removed. Avoid DTT, as the excess thiol must be removed prior to adding the maleimide.[10]

  • Maleimide-PEG Solution: Immediately before use, dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[3] Vortex briefly.

2. Conjugation Reaction:

  • Molar Ratio: Add the Maleimide-PEG stock solution to the protein solution to achieve a final molar excess of 10-20 fold of maleimide over thiol.[3]

  • Temperature Incubation: Divide the reaction mixture into separate tubes to test different temperature conditions.

    • Condition A (Cold): Incubate at 4°C for 4 hours to overnight.

    • Condition B (Room Temp): Incubate at 20-25°C for 1-2 hours.[3]

  • Mixing: Gently mix the reactions during incubation. Protect from light if using a fluorescently-labeled maleimide.

3. Quenching and Purification:

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration that is in excess of the starting maleimide concentration. This will react with any remaining unreacted maleimide.

  • Purification: Remove excess, unreacted Maleimide-PEG and quenching reagents. The preferred method will depend on the size of the conjugate. Size exclusion chromatography (e.g., a desalting column) is a common and effective method.

4. Analysis:

  • Analyze the conjugation efficiency for each temperature condition using SDS-PAGE, HPLC, or mass spectrometry to determine the optimal temperature and incubation time for your specific system.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Analysis p Protein in Degassed Buffer (pH 7.0-7.5) tcep Add TCEP (Optional Reduction) p->tcep mix Mix Protein and Mal-PEG (10-20x molar excess) tcep->mix mal Prepare Fresh Mal-PEG Stock (in DMSO/DMF) mal->mix temp_split Incubate mix->temp_split rt Room Temp (1-2 hours) temp_split->rt Fast cold 4°C (Overnight) temp_split->cold Slow quench Quench Reaction (e.g., Cysteine) rt->quench cold->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Efficiency (e.g., HPLC, SDS-PAGE) purify->analyze

Caption: Workflow for Maleimide-PEG conjugation with temperature options.

temp_effects cluster_outcomes Reaction Outcomes temp Reaction Temperature increase Increase Temp temp->increase decrease Decrease Temp temp->decrease conj Desired Conjugation (Thiol + Maleimide) hyd Side Reaction (Maleimide Hydrolysis) increase->conj  Faster Rate increase->hyd  Much Faster Rate decrease->conj  Slower Rate  (Needs more time) decrease->hyd  Slower Rate  (Improves Stability)

Caption: Effect of temperature on conjugation vs. side reactions.

References

Validation & Comparative

A Comparative Guide to Analyzing Mal-PEG1-Bromide Reaction Products Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of bioconjugation reactions is paramount for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for characterizing the reaction products of Mal-PEG1-Bromide, a heterobifunctional linker.

The maleimide (B117702) group of this compound readily reacts with thiol groups (present in cysteine residues of proteins or other molecules) to form a stable thioether bond, while the bromide serves as a reactive site for nucleophilic substitution. Monitoring the progress of this conjugation and characterizing the final products are critical steps in drug development. This guide offers detailed experimental protocols, data presentation, and a comparative analysis of available methods to aid in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Reaction Analysis

Reversed-Phase HPLC (RP-HPLC) is a powerful and widely used technique for monitoring the progress of the maleimide-thiol conjugation reaction and for purifying the resulting conjugate.[1] The method separates molecules based on their hydrophobicity, allowing for the distinction between the starting materials (this compound and the thiol-containing molecule) and the final, more complex conjugate.

Experimental Protocol: RP-HPLC Analysis

This protocol provides a general procedure for the analysis of a this compound conjugation reaction. Optimization of the gradient and other parameters may be necessary depending on the specific properties of the reactants.

Materials:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction mixture quenched at various time points

Procedure:

  • Sample Preparation: At desired time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a small molecule thiol like N-ethylmaleimide or by acidification). Dilute the quenched sample with Mobile Phase A to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm (for proteins/peptides) and/or 220 nm. The maleimide group itself has a characteristic UV absorbance around 300 nm, which disappears upon reaction with a thiol, providing a useful way to monitor the reaction.[2]

    • Injection Volume: 20 µL

  • Elution Gradient: A typical gradient might be:

    • 5-60% Mobile Phase B over 30 minutes

    • 60-95% Mobile Phase B over 5 minutes

    • Hold at 95% Mobile Phase B for 5 minutes

    • Return to 5% Mobile Phase B and equilibrate for 10 minutes before the next injection.[1]

  • Data Analysis: The unreacted thiol-containing molecule, this compound, and the resulting conjugate will have distinct retention times.[1] The progress of the reaction can be monitored by observing the decrease in the peak areas of the reactants and the increase in the peak area of the product over time.

A key consideration in maleimide chemistry is the potential for hydrolysis of the maleimide ring to form an unreactive maleamic acid.[2][3] This byproduct can also be monitored by RP-HPLC, as it will typically elute at a different retention time than the active maleimide compound.[3][4]

Performance Comparison: HPLC vs. Alternative Techniques

While HPLC is a robust method, other techniques offer complementary or, in some cases, more detailed information. The choice of analytical method depends on the specific information required, available instrumentation, and the nature of the bioconjugate.

FeatureHPLC (UV Detection)LC-MSSDS-PAGE
Primary Information Purity, reaction kinetics, quantification of reactants and products.[1][5]Precise mass confirmation of conjugate, identification of byproducts, determination of drug-to-antibody ratio (DAR).[6]Estimation of molecular weight, assessment of conjugation through mobility shift.
Resolution High resolution of reactants, products, and some byproducts.High resolution separation coupled with mass identification.Lower resolution, may not distinguish between species with small mass differences.
Sensitivity Good, but can be limited for species without strong chromophores.[7]Very high, capable of detecting low-abundance species.Moderate, requires staining for visualization.
Quantitative Capability Excellent with proper calibration.[5]Can be quantitative with appropriate internal standards.Semi-quantitative at best.
Throughput Moderate, typical run times are 30-60 minutes.Lower, due to longer acquisition and data processing times.High, can run multiple samples in parallel.
Ease of Use Relatively straightforward for trained users.More complex instrumentation and data analysis.Simple to perform.

Visualizing the Process

To better understand the experimental and logical workflows, the following diagrams have been generated.

G cluster_reactants Reactants cluster_products Products This compound This compound Conjugate Thioether Conjugate This compound->Conjugate Thiol Addition Hydrolysis_Product Hydrolyzed this compound (Inactive) This compound->Hydrolysis_Product Water Thiol-Molecule Thiol-containing Molecule (e.g., Protein-SH) Thiol-Molecule->Conjugate G Start Start: Reaction Mixture Quench Quench Reaction (Time Points) Start->Quench Dilute Dilute Sample in Mobile Phase A Quench->Dilute Inject Inject onto RP-HPLC System Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 280 nm, 220 nm) Separate->Detect Analyze Analyze Chromatogram: - Identify Peaks - Integrate Areas Detect->Analyze End End: - Purity - Reaction Kinetics Analyze->End G Question1 Need to confirm exact mass? LCMS Use LC-MS Question1->LCMS Yes Question2 Need quantitative kinetics data? Question1->Question2 No HPLC Use RP-HPLC Question2->HPLC Yes Question3 Quick check of conjugation success? Question2->Question3 No SDS_PAGE Use SDS-PAGE Question3->SDS_PAGE Yes Complex_Mixture Complex mixture, need high resolution and quantification Question3->Complex_Mixture No Complex_Mixture->HPLC

References

A Comparative Guide to Thiol-Reactive Conjugation: Evaluating Mal-PEG1-Bromide Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is a cornerstone of innovation. This guide provides an objective comparison of Mal-PEG1-Bromide, a heterobifunctional crosslinker, with other common thiol-reactive reagents. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their bioconjugation needs.

Performance Comparison of Thiol-Reactive Reagents

The selection of a conjugation reagent is critical and depends on factors such as reaction efficiency, specificity, and the stability of the resulting bond. While this compound offers a versatile tool for bioconjugation, its performance is best understood in the context of alternatives. The maleimide (B117702) group is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, forming a stable thioether bond.[1][2] The bromide component of this compound serves as a good leaving group for nucleophilic substitution reactions, adding another layer of reactivity to the molecule.[3][4]

Alternatives to maleimide-based conjugation include reagents like mono-sulfone-PEGs and bromoacetyl groups. Notably, mono-sulfone-PEG adducts have demonstrated greater stability over time compared to their maleimide-PEG counterparts, particularly in the presence of competing thiols.[5] Research has shown that while maleimide-PEG conjugates can be susceptible to deconjugation, mono-sulfone-PEG adducts can retain over 90% of their conjugation under similar conditions.[5] Bromoacetyl groups also react with thiols, but their reactivity is more pH-dependent, showing greater reactivity at higher pH values (e.g., pH 9.0) compared to maleimides, which are more reactive at a neutral pH.[6] This differential reactivity can be exploited for sequential conjugations.[6]

For a clear comparison, the following table summarizes key quantitative parameters for different thiol-reactive conjugation strategies.

Reagent/MethodTarget GroupOptimal pHBond TypeReported EfficiencyKey Considerations
This compound Sulfhydryl (-SH)6.5 - 7.5Thioether>80% (typical for maleimides)[5]Bromide allows for secondary reactions.
Maleimide Dyes Sulfhydryl (-SH)7.0 - 7.5ThioetherDependent on dye and proteinA 10:1 to 20:1 dye-to-protein molar ratio is often used.[7]
Mono-sulfone-PEG Sulfhydryl (-SH)NeutralThioether>80%[5]Offers enhanced stability against deconjugation.[5]
Bromoacetyl Sulfhydryl (-SH)~9.0ThioetherKinetically slower than maleimide at pH 6.5[6]Allows for sequential conjugation with maleimides by altering pH.[6]
NHS Ester Primary Amine (-NH2)7.0 - 9.0AmideHighOften used in heterobifunctional linkers with maleimide.[2]

Experimental Protocols

Accurate determination of conjugation efficiency is paramount. The following are detailed methodologies for key experiments.

Protocol 1: General Protein Conjugation with Maleimide Reagents

This protocol provides a general procedure for the conjugation of a thiol-containing protein with a maleimide-functionalized reagent, such as this compound.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent (e.g., this compound)

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[8]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[8]

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[8]

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[8]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[8]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification: Remove unreacted maleimide reagent using a desalting column or other suitable chromatography methods.[8]

Protocol 2: Determination of Conjugation Efficiency using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the conjugated product from the unconjugated biomolecule and quantifying the efficiency.

Materials:

  • HPLC system with a C18 column[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile[8]

  • UV detector

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.[8]

  • HPLC Analysis: Inject the sample onto the C18 column and run a gradient from 5% to 95% Mobile Phase B over 30 minutes.[8]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).[8]

  • Analysis: The unconjugated protein and the conjugate will have different retention times. Calculate the conjugation efficiency using the peak areas: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100[9]

Protocol 3: Confirmation of Conjugation by Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of successful conjugation by detecting the mass increase of the biomolecule.

Procedure:

  • Analyze the purified conjugate using LC-MS.

  • Confirm the identity of the conjugate by observing the expected mass increase corresponding to the addition of the this compound moiety.[9]

Protocol 4: Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups before and after conjugation to determine the efficiency of the reaction.[8]

Visualizing the Workflow and a Comparative Reaction

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining conjugation efficiency and a comparison of the reaction mechanisms.

G Experimental Workflow for Determining Conjugation Efficiency cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Quantification Protein_Prep Protein Preparation (Dissolution, Reduction) Conjugation Conjugation Reaction (Mixing and Incubation) Protein_Prep->Conjugation Reagent_Prep Maleimide Reagent Preparation (Stock Solution) Reagent_Prep->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Confirmation Purification->MS Ellmans Ellman's Assay (Optional) Purification->Ellmans Calculation Efficiency Calculation HPLC->Calculation

Caption: Workflow for determining conjugation efficiency.

G Comparative Thiol-Reactive Chemistries cluster_maleimide Maleimide Reaction (pH 6.5-7.5) cluster_bromoacetyl Bromoacetyl Reaction (pH ~9.0) Protein_SH1 Protein-SH Thioether_Bond1 Stable Thioether Bond Protein_SH1->Thioether_Bond1 Michael Addition Mal_PEG_Br This compound Mal_PEG_Br->Thioether_Bond1 Protein_SH2 Protein-SH Thioether_Bond2 Stable Thioether Bond Protein_SH2->Thioether_Bond2 Nucleophilic Substitution Bromoacetyl_Reagent Bromoacetyl-Reagent Bromoacetyl_Reagent->Thioether_Bond2

References

A Comparative Guide to Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly impacting their efficacy and safety. Among the various analytical techniques available, Hydrophobic Interaction Chromatography (HIC) has emerged as a gold standard for characterizing the DAR and drug-load distribution of ADCs, particularly for cysteine-linked conjugates. This guide provides an objective comparison of HIC with other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods for DAR Analysis

The selection of an analytical method for DAR analysis depends on several factors, including the conjugation chemistry, the desired level of detail, and the stage of drug development. While HIC is widely used, other techniques such as Reversed-Phase Liquid Chromatography (RPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry offer alternative or complementary information.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrophobicity under denaturing conditions.Separation by chromatography coupled with mass detection for molecular weight determination.Measures absorbance to determine average DAR based on the extinction coefficients of the antibody and drug.
Information Provided Average DAR, drug-load distribution (DAR0, DAR2, etc.), and detection of positional isomers.Average DAR after reduction of the ADC to separate light and heavy chains.Provides molecular weights of intact ADC or its subunits, confirming drug load and identifying modifications.Average DAR only; no information on distribution.
Resolution Generally lower resolution compared to RPLC, which can make it challenging to separate species with high drug loads (e.g., DAR6 and DAR8).Higher resolution, capable of separating species with small differences in hydrophobicity.High resolution in the mass analysis dimension, allowing for the identification of co-eluting species.Not applicable (no separation).
Accuracy & Precision High, with reported Relative Standard Deviations (RSDs) for peak area as low as <0.282%.Good, with results comparable to HIC.High accuracy in mass determination. DAR values can be biased due to differences in ionization efficiencies of different DAR species.Lower accuracy compared to chromatographic methods due to potential interference from the linker or impurities.
Analysis Time Typically ranges from 8 to 24 minutes per sample.Can be faster, with some methods achieving separations in under 30 minutes.Varies depending on the chromatographic method used, but can be coupled with rapid separation techniques.Very fast, typically a few minutes per sample.
MS Compatibility Traditionally challenging due to the high salt concentrations in the mobile phase, but methods for online HIC-MS are emerging.Generally compatible with MS.Directly coupled with MS.Not applicable.
Sample Integrity Non-denaturing conditions preserve the native structure of the ADC.Denaturing conditions (organic solvents, low pH) can lead to the dissociation of the ADC into its subunits.Can be performed under both native and denaturing conditions.Non-destructive.
Applicability Ideal for cysteine-linked ADCs.Can be used for various ADC formats, often requiring reduction of the ADC prior to analysis.Applicable to all ADC formats for detailed characterization.A simple and rapid method suitable for initial screening.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible DAR analysis results. Below are representative protocols for HIC and its alternative methods.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is suitable for the analysis of cysteine-linked ADCs.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a buffer such as PBS.

  • HPLC System and Column: Use a biocompatible HPLC system equipped with a UV detector. A common column choice is a TSKgel Butyl-NPR column.

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, often containing a small percentage of an organic modifier like isopropanol (B130326) to improve the elution of highly hydrophobic species.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from high salt to low salt to elute the different DAR species. For example, a gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated from the relative peak areas.

Reversed-Phase Liquid Chromatography (RPLC) Protocol

This protocol is often used as an orthogonal method to HIC and typically involves the reduction of the ADC.

  • Sample Preparation (Reduction): Reduce the ADC sample by incubation with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • HPLC System and Column: A standard HPLC or UHPLC system with a UV detector can be used. A C4 or C8 reversed-phase column is a common choice.

  • Mobile Phases:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80 °C.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.

  • Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the peak area percentages and the number of drugs conjugated to each chain.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

A Comparative Guide to the Stability of Maleimide vs. Mono-Sulfone PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a chemical linker is critical to the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs). An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for effective functionality at the target site. This guide provides an objective comparison of two prominent thiol-reactive linkers: the conventional maleimide-based linker and the next-generation mono-sulfone linker, focusing on their chemical stability with supporting experimental data.

Chemical Mechanisms of Conjugation and Instability

The fundamental difference in stability between maleimide (B117702) and mono-sulfone linkers stems from their distinct reaction mechanisms with thiol groups (e.g., from cysteine residues on a protein) and the nature of the covalent bond formed.

Maleimide Linker Chemistry

Maleimide linkers react with thiols via a Michael addition reaction, forming a thiosuccinimide thioether bond. While this reaction is efficient under mild physiological conditions, the resulting linkage is susceptible to a reverse, or "retro," Michael reaction. This reversal is particularly problematic in the physiological environment, where endogenous thiols like glutathione (B108866) (GSH) and human serum albumin can facilitate the deconjugation of the payload.

A competing reaction, the hydrolysis of the thiosuccinimide ring, can stabilize the conjugate by forming a ring-opened structure that is resistant to the retro-Michael reaction. However, the rate of this stabilizing hydrolysis versus the destabilizing retro-Michael reaction is a key concern for ADC development.

Maleimide_Reaction cluster_michael Michael Addition (Conjugation) cluster_retro Retro-Michael Reaction (Instability) cluster_hydrolysis Hydrolysis (Stabilization) Protein_SH Protein-SH Thiosuccinimide Thiosuccinimide Adduct (Reversible) Protein_SH->Thiosuccinimide + Linker Maleimide Maleimide-Linker Thiosuccinimide_retro Thiosuccinimide Adduct Thiosuccinimide_hydro Thiosuccinimide Adduct PlasmaThiol Plasma Thiol (e.g., GSH) Deconjugated Deconjugated Protein-SH + Thiol-Linker Adduct Thiosuccinimide_retro->Deconjugated + Plasma Thiol Hydrolyzed Ring-Opened Adduct (Stable) Thiosuccinimide_hydro->Hydrolyzed + H₂O

Figure 1. Competing reaction pathways for maleimide-thiol conjugates.

Mono-Sulfone Linker Chemistry

Mono-sulfone linkers represent an advanced alternative designed to overcome the instability of maleimide adducts. These linkers also react with thiols through a Michael addition, but the mechanism involves the sulfone group acting as an excellent leaving group. This results in the formation of a stable, non-reversible thioether bond. This chemistry avoids the retro-Michael reaction pathway, leading to significantly more stable bioconjugates in vivo.

A Researcher's Guide to Quantifying Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile. Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This guide provides a comparative overview of the most widely used analytical techniques for DAR determination, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

ADCs constructed using linkers such as those containing Maleimide-PEG1-Bromide are designed for specific conjugation chemistries, often targeting cysteine residues on the antibody. The principles and methods of DAR quantification discussed herein are broadly applicable to such conjugates.

Comparison of Key Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs, each with its own set of advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[1] The four primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.

Method Principle Advantages Disadvantages Typical Application
UV/Vis Spectroscopy Measures absorbance at two wavelengths (one for protein, one for drug) to calculate the average DAR based on the Beer-Lambert law.[2][][4]- Simple, rapid, and requires minimal sample preparation.[2][] - Cost-effective.- Provides only the average DAR, not the distribution of drug-loaded species.[5] - Prone to interference from impurities that absorb at similar wavelengths. - Requires accurate molar extinction coefficients for both antibody and drug.[1][]Quick estimation of average DAR during initial screening and process development.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[6][7][8]- Provides information on the distribution of different DAR species.[6][7][8] - Non-denaturing method that keeps the ADC intact.[8]- Resolution can be challenging for ADCs with low hydrophobicity.[9] - The use of high salt concentrations in the mobile phase can be incompatible with MS detection.[8][10][11]Routine analysis of cysteine-linked ADCs to determine DAR distribution and heterogeneity.[6][7]
Reversed-Phase HPLC (RP-HPLC) Separates components based on their hydrophobicity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains.[6][12]- High resolution, especially for less hydrophobic ADCs.[9] - Compatible with MS detection.[13][14]- Denaturing conditions may alter the ADC structure. - Requires reduction of the antibody, adding a sample preparation step.[6]Detailed characterization of DAR, including determination of drug load on individual light and heavy chains.[6][12]
Mass Spectrometry (MS) Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[1][2]- Provides the most detailed information, including precise mass and unambiguous identification of each DAR species.[2] - Can be coupled with chromatography (LC-MS) for enhanced separation and characterization.[1][2]- Requires specialized and expensive instrumentation. - Data analysis can be complex.In-depth characterization, confirmation of other methods, and analysis of complex ADC mixtures.[1][2]

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

Principle: This technique relies on the distinct absorbance maxima of the antibody and the drug payload. By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the payload), and knowing the extinction coefficients of both the antibody and the drug, the concentrations of each component can be calculated using the Beer-Lambert law.[2][]

Protocol:

  • Determine the extinction coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).[1]

  • Measure the absorbance of the ADC: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[1]

  • Calculate the concentrations:

    • Concentration of the drug (C_Drug_) = A_λmax_ / ε_Drug_

    • Concentration of the antibody (C_Ab_) = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab_

  • Calculate the average DAR:

    • Average DAR = C_Drug_ / C_Ab_

cluster_0 UV/Vis Spectroscopy Workflow A Determine Extinction Coefficients (Antibody & Drug) B Measure ADC Absorbance (280 nm & λmax) A->B Input C Calculate Concentrations (Antibody & Drug) B->C Data D Calculate Average DAR C->D Result

Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Principle: HIC separates ADC species based on their hydrophobicity. The unconjugated antibody is the least hydrophobic and elutes first, followed by species with increasing numbers of conjugated hydrophobic drugs.[6][7]

Protocol:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[1]

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[2]

cluster_1 HIC Workflow for DAR Distribution A Equilibrate HIC Column (High Salt Buffer) B Inject ADC Sample A->B C Elute with Salt Gradient (High to Low) B->C D UV Detection (280 nm) C->D E Integrate Peak Areas D->E F Calculate Weighted Average DAR E->F

Caption: Workflow for DAR distribution analysis using HIC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is often used for reduced ADCs to separate the light and heavy chains. The number of drugs conjugated to each chain alters its hydrophobicity, allowing for separation and quantification.[6]

Protocol:

  • ADC Reduction: Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the known number of conjugation sites on each chain. The formula can vary based on the specific ADC.[4][13] For a typical cysteine-conjugated ADC with conjugation on both light (LC) and heavy (HC) chains, the formula is: Average DAR = (Σ(%Area_LC_conjugated) + Σ(%Area_HC_conjugated))

cluster_2 RP-HPLC Workflow for DAR Analysis A Reduce ADC Sample (e.g., with DTT) B Inject Reduced Sample onto RP Column A->B C Elute with Acetonitrile Gradient B->C D UV Detection (280 nm) C->D E Integrate Light and Heavy Chain Peaks D->E F Calculate Weighted Average DAR E->F

Caption: Workflow for DAR analysis of reduced ADCs using RP-HPLC.

Mass Spectrometry (MS) for Precise Mass and DAR Determination

Principle: LC-MS provides the most detailed characterization of ADCs, offering accurate mass measurements of the intact antibody and all conjugated species.[2] This allows for unambiguous identification of each DAR species and the calculation of a precise average DAR. The analysis can be performed on the intact ADC or after reduction of the antibody to separate heavy and light chains.[2]

Protocol (Intact ADC):

  • LC System: UHPLC system.

  • Column: For intact ADC analysis under native conditions, a size-exclusion chromatography (SEC) column can be used.[1] For denatured analysis, a reversed-phase column suitable for large proteins is used.[2]

  • Mobile Phase (Native SEC-MS): Ammonium Acetate in water.[1]

  • Mobile Phase (RP-MS): 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).[2]

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.

    • The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody.

    • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

    • The weighted average DAR is then calculated.[1]

cluster_3 LC-MS Workflow for DAR Characterization A Inject ADC Sample into LC System B Separate ADC Species (SEC or RP) A->B C Introduce into Mass Spectrometer B->C D Acquire Mass Spectra C->D E Deconvolute Spectra to Obtain Masses D->E F Calculate DAR Distribution and Average E->F

Caption: Workflow for detailed DAR characterization using LC-MS.

References

A Comparative Guide to the In Vitro Stability of Maleimide-Based Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. Maleimide-based linkers, such as Maleimide-PEG1-Bromide, are widely used for their efficient and specific conjugation to thiol groups on cysteine residues. However, the stability of the resulting thioether bond is a significant concern, particularly in in vivo applications where premature cleavage can lead to off-target effects and reduced therapeutic efficacy. This guide provides an objective comparison of the in vitro stability of maleimide-based conjugates with several next-generation alternatives, supported by experimental data and detailed protocols.

The primary instability of traditional maleimide-thiol adducts stems from the reversibility of the Michael addition reaction, known as a retro-Michael reaction. This can lead to the dissociation of the conjugate or exchange with other thiol-containing molecules, such as glutathione (B108866), which is abundant in plasma. A competing reaction, the hydrolysis of the thiosuccinimide ring, results in a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][2][3] Next-generation linkers have been developed to either promote this hydrolysis or to form inherently more stable linkages.

Comparative Stability Data

The following table summarizes the in vitro stability of various linker technologies, providing a quantitative comparison of their performance in plasma or buffer.

Linker TypeModel SystemIncubation Conditions% Intact Conjugate (Time)Key Observations & References
Maleimide-based (Thioether) ADC in human plasma37°C~50% (7 days)Susceptible to retro-Michael reaction and thiol exchange.[4]
Hemoglobin-PEG conjugate in PBS + 1 mM GSH37°C< 70% (7 days)Demonstrates susceptibility to thiol exchange with glutathione.[5]
N-Aryl Maleimide (B117702) ADC in serum37°C> 80% (7 days)N-aryl substitution promotes faster hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[6]
Vinyl Sulfone/Vinylpyrimidine Hemoglobin-PEG conjugate in PBS + 1 mM GSH37°C> 90% (7 days)Forms a stable, irreversible thioether bond.[5]
ADC in human serum8 days~100%Shows superior stability with no observable transfer of the payload.[3]
Julia-Kocienski Like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) Protein conjugate in human plasma37°CMore stable than maleimide conjugates (Half-life: 117h vs 59.9h)Forms a highly stable linkage with cysteine residues.[7]
Thiazine (B8601807) Linker (N-terminal Cys) Peptide conjugate in presence of glutathioneNot specified>20 times less susceptible to glutathione adduct formation than standard thioetherFormed from the conjugation of a maleimide to a peptide with an N-terminal cysteine.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Not specifiedNot specifiedForms a highly stable triazole linkage.Bioorthogonal reaction, avoiding side reactions with endogenous molecules.[10][11][]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Not specifiedNot specifiedForms a highly stable triazole linkage.Highly efficient and specific, though requires a copper catalyst.[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of conjugate stability. Below are protocols for common in vitro stability assays.

Protocol 1: Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in a physiologically relevant matrix.

Materials:

  • Purified bioconjugate (e.g., antibody-drug conjugate)

  • Human, rat, or mouse plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system with a suitable column for protein analysis (e.g., reverse-phase C4 or C8)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Spike the bioconjugate into the plasma to a final concentration of, for example, 100 µg/mL.[3]

  • Incubate the plasma sample at 37°C.[3]

  • At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the plasma sample.[3][6]

  • Immediately process the sample to stop any further degradation, for example, by freezing at -80°C.

  • For analysis, thaw the samples and perform sample clean-up if necessary (e.g., protein A purification for antibodies).[16]

  • Analyze the samples by LC-MS to determine the amount of intact bioconjugate.[17][18]

  • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.[6]

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.[3]

Protocol 2: Buffer Stability Assay with a Thiol Challenge

This assay assesses the stability of the conjugate in a defined buffer system, often in the presence of a competing thiol like glutathione (GSH) to simulate the reducing environment in vivo.

Materials:

  • Purified bioconjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Glutathione (reduced)

  • Incubator at 37°C

  • Reverse-phase HPLC system with a column suitable for protein analysis

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.[3]

  • Prepare a stock solution of L-Glutathione in PBS.

  • Add the glutathione solution to the bioconjugate solution to a final concentration of, for example, 1 mM.[5] A control sample without glutathione should be included.

  • Incubate the samples at 37°C.[5]

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.[6]

  • Analyze the samples immediately by RP-HPLC to quantify the percentage of intact conjugate.[3]

  • Integrate the peak area of the intact bioconjugate at each time point.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Visualizations

Diagram 1: Chemical Instability of Maleimide-Thiol Adducts

cluster_0 Maleimide-Thiol Conjugation cluster_1 Competing Fates of the Adduct Thiol_Molecule Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Thiol_Molecule->Thiosuccinimide_Adduct Michael Addition Maleimide_Linker Maleimide-Linker-Drug Maleimide_Linker->Thiosuccinimide_Adduct Retro_Michael Deconjugated Protein-SH + Maleimide-Linker-Drug Thiosuccinimide_Adduct->Retro_Michael Retro-Michael Reaction (Undesirable) Hydrolysis Ring-Opened Adduct (Stable) Thiosuccinimide_Adduct->Hydrolysis Hydrolysis (Desirable) Thiol_Exchange Thiol Exchange Product (e.g., Glutathione Adduct) Retro_Michael->Thiol_Exchange Reaction with GSH

Caption: Competing reaction pathways for a maleimide-thiol conjugate.

Diagram 2: Experimental Workflow for Comparative Stability Assessment

cluster_workflow Stability Assay Workflow Start Prepare Bioconjugate Stock Solution Incubation Incubate with Plasma or Buffer +/- Thiol at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Analysis Analyze by LC-MS or HPLC Sampling->Analysis Data_Processing Quantify % Intact Conjugate Analysis->Data_Processing End Determine Stability Profile and Half-Life Data_Processing->End

Caption: General workflow for in vitro stability assays.

References

A Comparative Guide to Maleimide-PEG Reaction Kinetics for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and predictability of bioconjugation reactions are paramount. Maleimide-functionalized polyethylene (B3416737) glycol (Maleimide-PEG) is a widely utilized reagent for covalently linking molecules to cysteine residues on proteins and peptides. However, the reaction kinetics can vary significantly depending on the specific Maleimide-PEG derivative and reaction conditions. This guide provides an objective comparison of the reaction kinetics of different Maleimide-PEGs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents and conditions for your specific application.

The conjugation of Maleimide-PEGs to thiol-containing molecules proceeds via a Michael addition reaction, forming a stable thioether bond. The rate of this reaction is influenced by several key factors, including the architecture of the PEG, the pH of the reaction buffer, and the intrinsic reactivity of the thiol.

Factors Influencing Reaction Kinetics

The speed of the maleimide-thiol conjugation is not solely dependent on the maleimide-PEG itself but is critically influenced by the reaction environment and the nature of the thiol-containing molecule.

  • pH: The reaction rate is highly pH-dependent. The thiol group (-SH) must be in its deprotonated thiolate form (-S⁻) to act as a nucleophile and attack the maleimide (B117702) double bond. Therefore, the reaction is generally faster at pH values above the pKa of the thiol (typically around 8.5 for cysteine). However, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which deactivates it for conjugation. Consequently, a pH range of 6.5-7.5 is often optimal for balancing reactivity and stability.[1][2][3]

  • Buffer Type: The choice of buffer can influence the reaction rate. Phosphate-buffered saline (PBS) and citrate (B86180) buffers are commonly used.[1][2] It is crucial to avoid buffers containing thiols, such as dithiothreitol (B142953) (DTT), as they will compete with the target molecule for reaction with the maleimide.

  • PEG Architecture: While direct comparative kinetic data between different Maleimide-PEG architectures (e.g., linear vs. multi-arm) is not extensively published, the steric hindrance imposed by the PEG chain can play a role. Larger and more branched PEG structures might exhibit slightly slower reaction kinetics due to reduced accessibility of the maleimide group.

  • Thiol Reactivity: The intrinsic reactivity of the thiol group on the target molecule, influenced by its local chemical environment and pKa, will directly impact the conjugation speed.[1][2]

Comparative Data on Reaction Kinetics

Maleimide-PEG TypeTypical Reactant(s)pHTemperature (°C)Typical Reaction TimeKey Observations
4-arm PEG-MaleimidePEG-dithiol7.4Room TempSeconds to minutesGelation time is very rapid, indicating fast kinetics.[4]
Linear Maleimide-PEGThiolated Protein/Peptide6.5 - 7.54 - 2530 minutes - 2 hoursReaction is generally complete within this timeframe at room temperature.[5]
Maleimide-PEG NanoparticlescRGDfK (peptide)7.0Room Temp>65% completion in 5 minReaction with small peptides is very rapid.[6]
Maleimide-PEG Nanoparticles11A4 (nanobody)7.4Room Temp~2 hoursLarger biomolecules may exhibit slower kinetics.[6]

Experimental Protocol: Monitoring Maleimide-Thiol Conjugation Kinetics

This protocol outlines a general method for comparing the reaction kinetics of different Maleimide-PEGs with a model thiol-containing compound, such as N-acetyl-L-cysteine.

Materials:

  • Maleimide-PEG derivatives (e.g., linear 5 kDa, 4-arm 20 kDa)

  • N-acetyl-L-cysteine

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Solution: 1 M β-mercaptoethanol in reaction buffer

  • HPLC system with a C18 column

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each Maleimide-PEG derivative in the reaction buffer at a concentration of 10 mM.

    • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in the reaction buffer.

  • Reaction Initiation:

    • In a microcentrifuge tube, add the Maleimide-PEG stock solution to the reaction buffer to achieve a final concentration of 1 mM.

    • To initiate the reaction, add N-acetyl-L-cysteine to a final concentration of 1 mM. The total reaction volume should be standardized (e.g., 100 µL).

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 10-fold molar excess of the quenching solution.

  • Analysis:

    • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the unreacted Maleimide-PEG, the thiol-maleimide conjugate, and the unreacted thiol. Monitor the disappearance of the Maleimide-PEG peak and the appearance of the conjugate peak over time. The peak areas can be used to determine the concentration of each species at each time point.[5]

    • Spectrophotometric Analysis: The disappearance of the maleimide group can also be monitored by measuring the decrease in absorbance at around 302 nm.

Data Analysis:

Plot the concentration of the Maleimide-PEG or the product as a function of time. From this data, you can determine the initial reaction rate and the reaction half-life (t½) for each Maleimide-PEG derivative.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis prep_peg Prepare Maleimide-PEG Stock Solution mix Mix Maleimide-PEG and Thiol Compound prep_peg->mix prep_thiol Prepare Thiol Compound Stock Solution prep_thiol->mix incubate Incubate at Controlled Temperature mix->incubate sample Withdraw Aliquots at Different Time Points incubate->sample quench Quench Reaction with Excess Thiol Reagent sample->quench analyze Analyze by HPLC or Spectrophotometry quench->analyze determine Determine Reaction Rate and Half-Life analyze->determine

Caption: Experimental workflow for comparing Maleimide-PEG reaction kinetics.

G cluster_reactants Reactants cluster_product Product peg_mal Maleimide-PEG reaction Michael Addition peg_mal->reaction + r_sh Thiol-containing Molecule (R-SH) r_sh->reaction product Stable Thioether Adduct reaction->product Forms

Caption: Michael addition reaction between Maleimide-PEG and a thiol.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Mal-PEG1-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals working with Mal-PEG1-Bromide. Given the limited specific hazard data for this compound, a cautious approach is recommended, treating it as potentially hazardous due to its maleimide (B117702) and bromide functional groups.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify this compound as not a hazardous substance, the presence of a maleimide group, which can cause skin and eye irritation, and a reactive bromide group necessitates stringent safety measures.[1][2] The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.To prevent skin contact with the potentially irritating maleimide and reactive bromide moieties.[4]
Eye Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles.[1][5]
Skin and Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of any dust or aerosols.[4]

Quantitative Data Summary

The following table summarizes key information for this compound.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C8H10BrNO3
Molecular Weight 248.08 g/mol
CAS Number 1823885-81-9
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of this compound.

Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[7]

  • Verify that a safety shower and an eye wash station are readily accessible and operational.[1]

  • Confirm that all necessary PPE is available and in good condition.

  • Don the required PPE as specified in Table 1.

Handling the Compound:

  • Handle the solid compound exclusively within a chemical fume hood to minimize inhalation risk.[5]

  • Use dedicated spatulas and weighing papers for transfers.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust during handling.[1]

Storage:

  • Store this compound in a tightly sealed container.[8]

  • Protect the compound from moisture and light.[1]

  • For long-term storage, keep at -20°C.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Collect all waste materials, including unused this compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[1][5]

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations.[5]

  • Do not dispose of this chemical down the drain or in regular trash.[5]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

In Case of a Spill:

  • Evacuate the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[3]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[5]

  • Decontaminate the spill area.

Workflow for Safe Handling and Disposal of Mal-PEG1-Bromidedot

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer and Use weigh->transfer store Store in Sealed Container at Recommended Temperature transfer->store After Use segregate Segregate Waste transfer->segregate Generate Waste dispose Dispose via Licensed Contractor segregate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG1-Bromide
Reactant of Route 2
Reactant of Route 2
Mal-PEG1-Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.